Product packaging for O-Toluic acid-d7(Cat. No.:CAS No. 25567-10-6)

O-Toluic acid-d7

Cat. No.: B3433361
CAS No.: 25567-10-6
M. Wt: 136.15 g/mol
InChI Key: ZWLPBLYKEWSWPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O-toluic acid appears as pale yellow crystals or off-white flaky solid. (NTP, 1992)
O-toluic acid is a methylbenzoic acid that is benzoic acid substituted by a methyl group at position 2. It has a role as a xenobiotic metabolite. It is a conjugate acid of an o-toluate.
O-Toluic acid has been reported in Arabidopsis thaliana, Homo sapiens, and Nicotiana tabacum with data available.
RN given refers to parent cpd;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2 B3433361 O-Toluic acid-d7 CAS No. 25567-10-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLPBLYKEWSWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Record name O-TOLUIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21127
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52337-78-7 (cadmium salt)
Record name 2-Toluic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6026161
Record name 2-Methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6026161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

O-toluic acid appears as pale yellow crystals or off-white flaky solid. (NTP, 1992), Pale yellow or off-white solid; [CAMEO] White to pale cream crystalline powder with an aromatic odor; [Alfa Aesar MSDS], Solid
Record name O-TOLUIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21127
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-Toluic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21404
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Methylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002340
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

496 to 498 °F at 760 mmHg (NTP, 1992)
Record name O-TOLUIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21127
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), 1.18 mg/mL at 25 °C
Record name O-TOLUIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21127
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Methylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002340
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.062 at 239 °F (NTP, 1992) - Denser than water; will sink
Record name O-TOLUIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21127
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

118-90-1, 25567-10-6
Record name O-TOLUIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21127
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Toluic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Toluic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025567106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylbenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2193
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6026161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-toluic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.896
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-TOLUIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NR3033Y0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002340
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

225 to 226 °F (NTP, 1992), 103.7 °C
Record name O-TOLUIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21127
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Methylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002340
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What is O-Toluic acid-d7 and its primary uses in research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

O-Toluic acid-d7 is a deuterated form of o-toluic acid, a xenobiotic metabolite. In the landscape of modern analytical research, particularly within drug discovery and development, stable isotope-labeled compounds like this compound have become indispensable tools. This guide provides a comprehensive overview of its core applications, methodologies, and the principles behind its use in quantitative analysis and metabolic research.

Core Applications in Research

The primary utility of this compound stems from its isotopic labeling. The seven deuterium atoms increase its molecular weight, allowing it to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry. This fundamental property underpins its two main applications in research:

  • Internal Standard in Quantitative Analysis: this compound is widely employed as an internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] Because its chemical and physical properties are nearly identical to the unlabeled o-toluic acid, it can be added to biological samples at a known concentration to account for variability during sample preparation, chromatographic separation, and ionization in the mass spectrometer.[2][3] This ensures more accurate and precise quantification of the target analyte.

  • Metabolic Tracer: Stable isotopes can be used to trace the metabolic fate of compounds in biological systems.[4][5] While specific studies detailing the metabolic pathways of this compound are not extensively documented in publicly available literature, deuterated compounds, in general, are used to investigate the biotransformation of xenobiotics.[6][7][8] By introducing this compound into a biological system, researchers can track the appearance of its deuterated metabolites, providing insights into metabolic pathways and the formation of potentially toxic byproducts.

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the table below. This information is critical for method development and data analysis.

PropertyValueReference
Chemical Formula C₈HD₇O₂[9]
Molecular Weight 143.19 g/mol [9]
CAS Number 207742-73-2[9]
Synonyms 2-Methylbenzoic acid-d7[9]
Isotopic Purity Typically ≥98%[10]
Chemical Purity Often >99%[10]

Experimental Protocols

The following section details a generalized experimental protocol for the use of this compound as an internal standard in the quantification of organic acids in a biological matrix, such as plasma or urine, using LC-MS/MS. This protocol is a composite based on standard bioanalytical method validation practices.[3][11]

Objective:

To accurately quantify the concentration of an analyte (e.g., a carboxylic acid drug) in plasma using this compound as an internal standard.

Materials:
  • This compound (as internal standard)

  • Analyte of interest (as a reference standard)

  • Control plasma (free of analyte and internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Microcentrifuge tubes

  • LC-MS/MS system

Methodology:
  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of the analyte and this compound in a suitable solvent (e.g., methanol or ACN) at a concentration of 1 mg/mL.

    • From the stock solutions, prepare a series of working solutions for the calibration curve and quality control (QC) samples by serial dilution.

    • Prepare a working solution of this compound at a concentration that yields a robust signal in the mass spectrometer (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound working solution.

    • Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Analyte: Determine the precursor ion ([M-H]⁻) and a suitable product ion.

        • This compound: Precursor ion (m/z 142.1) → Product ion (determine a stable fragment, e.g., by loss of CO₂).

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a bioanalytical method validation using a deuterated internal standard like this compound.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Spike Plasma with Analyte (Calibration Standards & QCs) B Add this compound (Internal Standard) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Collect Supernatant D->E F Inject Sample E->F G Chromatographic Separation (e.g., C18 column) F->G H Mass Spectrometry Detection (MRM Mode) G->H I Integrate Peak Areas (Analyte & Internal Standard) H->I J Calculate Peak Area Ratios I->J K Generate Calibration Curve J->K L Quantify Unknown Samples K->L

Bioanalytical workflow using a deuterated internal standard.
Logical Relationship: Role of Internal Standard

This diagram illustrates the logical principle of how a deuterated internal standard compensates for experimental variability.

cluster_analyte Analyte cluster_is Internal Standard (this compound) cluster_process Analytical Process cluster_result Result A Analyte in Sample P Sample Prep & Injection (Potential for Loss/Variation) A->P B Variable Signal R Ratio (Analyte/IS) is Constant B->R C Known Concentration Added C->P D Signal Varies Proportionally D->R Q Ionization in MS (Matrix Effects) P->Q Q->B Q->D S Accurate Quantification R->S

Compensation for variability by an internal standard.
Conceptual Metabolic Pathway

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion A This compound (Parent Compound) B Hydroxylation (CYP450 Enzymes) A->B C Oxidation of Methyl Group A->C D Glucuronidation (UGT Enzymes) B->D E Sulfation (SULT Enzymes) B->E F Glycine Conjugation C->F G Deuterated Metabolites (Urine/Feces) D->G E->G F->G

Conceptual xenobiotic metabolism of a deuterated aromatic acid.

References

Synthesis and Isotopic Purity of O-Toluic Acid-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a feasible synthetic route for O-Toluic acid-d7, a deuterated internal standard crucial for quantitative analyses in pharmaceutical and metabolic research. The guide details the experimental protocol, outlines the necessary reagents and equipment, and discusses the analytical methods for determining the isotopic purity of the final product. All quantitative data is summarized in structured tables, and the experimental workflow is visualized using a DOT language diagram.

Introduction

This compound, also known as 2-Methylbenzoic acid-d7, is a stable isotope-labeled analogue of O-Toluic acid. Its molecular formula is C₈HD₇O₂, and its CAS number is 207742-73-2.[1] The seven deuterium atoms on the aromatic ring and the methyl group make it an ideal internal standard for mass spectrometry-based quantification of O-Toluic acid and related metabolites in complex biological matrices. The use of deuterated standards allows for precise and accurate measurements by correcting for matrix effects and variations in sample processing.

This guide outlines a robust and accessible synthetic method for the preparation of this compound, starting from the commercially available deuterated precursor, o-xylene-d10. The proposed synthesis involves the selective oxidation of one of the deuterated methyl groups to a carboxylic acid.

Synthetic Pathway

The most direct and cost-effective method for the synthesis of this compound is the selective oxidation of one of the trideuteromethyl groups of o-xylene-d10. Several oxidizing agents can be employed for this transformation, with nitric acid being a well-documented and effective choice for the non-deuterated analogue. This method is adapted here for the synthesis of the deuterated compound.

Reaction Scheme:

Synthesis o-xylene-d10 o-xylene-d10 Reaction Oxidation o-xylene-d10->Reaction Oxidizing_Agent Nitric Acid (HNO3) Oxidizing_Agent->Reaction O-Toluic_acid-d7 This compound Reaction->O-Toluic_acid-d7

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from the well-established synthesis of o-toluic acid by the oxidation of o-xylene.[2]

Materials and Equipment
Reagent/MaterialGradeSupplier
o-Xylene-d10 (≥98 atom % D)NMR gradeCommercially Available
Nitric Acid (70%)Reagent gradeStandard Supplier
Deionized Water--
Sodium HydroxideReagent gradeStandard Supplier
Hydrochloric Acid (concentrated)Reagent gradeStandard Supplier
Ethanol (95%)Reagent gradeStandard Supplier
Activated CharcoalReagent gradeStandard Supplier
Equipment
Round-bottom flask with reflux condenser
Heating mantle with magnetic stirrer
Ice bath
Buchner funnel and filter flask
Beakers and graduated cylinders
pH paper or pH meter
Rotary evaporator
Recrystallization apparatus
Synthesis Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 10 g of o-xylene-d10 and 100 mL of 35% nitric acid (prepared by diluting 70% nitric acid with an equal volume of deionized water).

  • Oxidation: Heat the mixture to reflux with vigorous stirring. The reaction is typically carried out for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. The crude this compound will precipitate out of the solution.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any residual nitric acid.

  • Purification by Base Extraction: Transfer the crude product to a beaker and dissolve it in a 10% aqueous solution of sodium hydroxide. Some unreacted o-xylene-d10 may remain as an insoluble organic layer. If present, separate the aqueous layer.

  • Decolorization: Add a small amount of activated charcoal to the alkaline solution and heat gently with stirring for 10-15 minutes to remove colored impurities. Filter the hot solution to remove the charcoal.

  • Precipitation of Pure Product: Cool the filtrate and then acidify it with concentrated hydrochloric acid until the pH is approximately 2. This compound will precipitate as a white solid.

  • Final Isolation and Drying: Collect the purified product by vacuum filtration, wash with cold deionized water, and dry under vacuum to a constant weight.

Recrystallization (Optional)

For obtaining a highly pure product, recrystallization from an ethanol/water mixture can be performed. Dissolve the dried product in a minimal amount of hot 95% ethanol and add hot deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Starting Amount
o-Xylene-d10C₈D₁₀116.2310.0 g
This compoundC₈HD₇O₂143.19Theoretical Yield: 12.3 g

Table 2: Estimated Reaction Parameters and Results

ParameterValue
Reaction Time24 - 48 hours
Reaction TemperatureReflux (~100 °C)
Estimated Yield50 - 60%
AppearanceWhite crystalline solid
Melting Point104 - 106 °C (Lit. for non-deuterated: 103-105 °C)

Table 3: Isotopic Purity Data

ParameterMethodExpected Value
Isotopic Purity of Starting Material (o-xylene-d10)Supplier Specification≥98 atom % D
Estimated Isotopic Purity of Product (this compound)Mass Spectrometry, NMR≥98 atom % D

Isotopic Purity Determination

The isotopic purity of the synthesized this compound is a critical parameter and can be accurately determined using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of the product. The mass spectrum will show a molecular ion peak corresponding to the fully deuterated species (C₈HD₇O₂). The presence and relative abundance of ions with fewer deuterium atoms (d6, d5, etc.) can be used to calculate the isotopic enrichment.

Expected Mass Spectrum Fragmentation:

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 143. The fragmentation pattern would be characteristic of the molecule, with the loss of the carboxylic acid group and fragmentation of the deuterated aromatic ring and methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In a highly deuterated compound like this compound, the ¹H NMR spectrum should show very small residual signals from the protons in the positions that are supposed to be deuterated. The absence of significant peaks in the aromatic and methyl regions confirms a high degree of deuteration. The small peak corresponding to the acidic proton of the carboxylic acid will be present.

  • ²H NMR (Deuterium NMR): This is a direct method to observe the deuterium nuclei. The ²H NMR spectrum of this compound would show signals corresponding to the different deuterated positions (aromatic and methyl), confirming the incorporation of deuterium. The integration of these signals can provide information about the relative distribution of deuterium in the molecule.

Conclusion

This technical guide provides a detailed and practical approach for the synthesis of this compound from commercially available o-xylene-d10. The proposed method, based on a well-established oxidation reaction, is expected to provide the target compound in good yield and with high isotopic purity. The analytical methods described are essential for the characterization and quality control of the final product, ensuring its suitability as an internal standard for demanding research applications in drug development and metabolomics.

References

Technical Guide: O-Toluic Acid-d7 in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of O-Toluic acid-d7, a deuterated analogue of o-toluic acid. It is primarily utilized as an internal standard in quantitative analytical methodologies, particularly in mass spectrometry-based assays for pharmacokinetics, metabolomics, and clinical diagnostics. This document details its core properties, a representative experimental protocol for its use, and a workflow visualization to support its application in a laboratory setting.

Core Properties of this compound

This compound, also known as 2-Methylbenzoic acid-d7, is a stable isotope-labeled compound that is chemically identical to its non-labeled counterpart but has a higher molecular weight due to the replacement of seven hydrogen atoms with deuterium. This mass difference is the key to its utility as an internal standard.

CAS Number: 207742-73-2

Molecular Structure:

The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group and a deuterated methyl group at the ortho position. The four hydrogen atoms on the aromatic ring are also replaced with deuterium.

Synonyms: 2-Methylbenzoic acid-d7, 6-(Methyl-D3)-benzoic-2,3,4,5-D4 Acid

Quantitative Data Summary

PropertyValue
Molecular Formula C₈HD₇O₂
Molecular Weight 143.19 g/mol
Physical State White to off-white crystalline solid
Purity ≥98%
Isotopic Enrichment 98 atom % D
Melting Point 103 - 105 °C
Boiling Point 258 - 259 °C
Flash Point 148 °C
Auto-ignition Temp. 495 °C
Solubility Soluble in methanol, DMSO
Storage Temperature -20°C
Topological Polar Surface Area 37.3 Ų
XLogP3 2.5

Note: Physical properties such as melting point, boiling point, flash point, and auto-ignition temperature are for the non-deuterated o-Toluic acid (CAS 118-90-1) and are expected to be very similar for the deuterated analogue.

Application as an Internal Standard in Quantitative Analysis

In quantitative mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), an internal standard is crucial for accurate and precise quantification. The ideal internal standard co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects. Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards because their physical and chemical properties are nearly identical to the endogenous analyte.[1] This ensures that any sample loss during preparation or fluctuations in MS signal will affect both the analyte and the internal standard proportionally, leading to a highly reliable analyte-to-internal standard ratio for quantification.

Detailed Experimental Protocol: Quantification of an Aromatic Carboxylic Acid in Urine by GC-MS

This section provides a detailed methodology for the quantification of a hypothetical aromatic carboxylic acid analyte in a urine matrix, using this compound as an internal standard. This protocol is adapted from established methods for organic acid analysis.[2][3][4]

1. Materials and Reagents:

  • Urine samples

  • This compound (Internal Standard Stock Solution: 1 mg/mL in methanol)

  • Analyte of interest (Calibration Standard Stock Solution: 1 mg/mL in methanol)

  • 5M Hydrochloric Acid (HCl)

  • Sodium Chloride (NaCl)

  • Ethyl acetate and Diethyl ether (extraction solvents)

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) (derivatizing agent)

  • Deionized water

2. Sample Preparation:

  • Urine Sample Normalization: The volume of urine to be extracted is adjusted based on the creatinine concentration to standardize the amount of organic acids extracted.[3]

  • Internal Standard Spiking: To a 2 mL glass tube, add the normalized volume of urine. Spike the sample with a known amount of this compound internal standard working solution (e.g., 20 µL of a 10 µg/mL solution).

  • Acidification: Add 6 drops of 5M HCl to acidify the sample to a pH below 2.[2]

  • Salting Out: Add solid NaCl to saturate the solution and enhance the extraction efficiency of the organic acids.[2]

  • Liquid-Liquid Extraction:

    • Add 2.5 mL of ethyl acetate, vortex for 1 minute, and centrifuge. Transfer the organic layer to a new tube.

    • Repeat the extraction with 2.5 mL of diethyl ether.[3]

    • Combine the organic extracts.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at ambient temperature.[3]

  • Derivatization:

    • To the dried residue, add 20 µL of pyridine and 75 µL of BSTFA + 1% TMCS.[3]

    • Cap the vial tightly and heat at 75°C for 30 minutes to form trimethylsilyl (TMS) derivatives.[3]

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 300°C

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes

    • Ramp: 8°C/min to 280°C

    • Hold: 10 minutes at 280°C[3]

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for the TMS-derivatized analyte and this compound (TMS derivative).

4. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking blank urine with known concentrations of the analyte and a constant concentration of the this compound internal standard.

  • Process the calibration standards and quality control samples alongside the unknown samples using the same procedure.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the quantitative analysis of an aromatic carboxylic acid in urine using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_proc Data Processing urine Urine Sample spike Spike with this compound (IS) urine->spike acidify Acidify with HCl (pH < 2) spike->acidify extract Liquid-Liquid Extraction (Ethyl Acetate & Diethyl Ether) acidify->extract evaporate Evaporate to Dryness extract->evaporate derivatize Derivatize with BSTFA (75°C for 30 min) evaporate->derivatize gcms Inject into GC-MS derivatize->gcms sim Acquire Data (SIM Mode) gcms->sim integrate Integrate Peak Areas (Analyte & IS) sim->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Analyte Concentration curve->quantify

Caption: GC-MS workflow for organic acid quantification using a deuterated internal standard.

References

Commercial Suppliers and Availability of O-Toluic Acid-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of O-Toluic acid-d7, a deuterated internal standard crucial for a variety of analytical applications in research and drug development. This document summarizes key supplier information, presents typical experimental protocols for its use, and visualizes relevant workflows.

Introduction to this compound

This compound (2-Methylbenzoic acid-d7) is a stable isotope-labeled analog of o-toluic acid. In this compound, seven hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to its non-labeled counterpart but possesses a higher molecular weight. This key difference allows for its use as an internal standard in mass spectrometry-based analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] The use of deuterated internal standards is a gold-standard practice in quantitative bioanalysis, as it corrects for variability in sample preparation, matrix effects, and instrument response, thereby enhancing the accuracy and precision of analytical measurements.[2]

Chemical Properties:

PropertyValue
CAS Number 207742-73-2
Molecular Formula C₈HD₇O₂
Molecular Weight 143.19 g/mol [3]
Synonyms 2-Methylbenzoic acid-d7, 6-(Methyl-D3)-benzoic-2,3,4,5-D4 Acid[3]

Commercial Suppliers and Availability

This compound is available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. The following table summarizes the offerings from prominent vendors. Please note that pricing and availability are subject to change and may require logging in or requesting a quote from the respective supplier.

SupplierProduct NumberPurity/Isotopic EnrichmentAvailable Quantities
Santa Cruz Biotechnology CAS 207742-73-2Inquire for lot-specific dataInquire
CDN Isotopes D-587198 atom % D[4]0.5 g, 1 g[4]
ChemScene CS-0374758≥98%[5]Inquire
Clinivex RCLST321635InquireAvailable in mg quantities
LGC Standards TRC-T536123Inquire50 mg, 250 mg, 1 g[6]
Mithridion N/AInquire50 mg, 250 mg[7][8]
MedChemExpress HY-136369SInquireInquire

Experimental Protocols

Quantification of an Analyte in Plasma using LC-MS/MS (Pharmacokinetic Study)

This protocol outlines a general procedure for the quantification of a small molecule drug in a biological matrix, such as plasma, using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh the non-labeled analyte and dissolve it in a suitable solvent (e.g., methanol, DMSO).

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh this compound and dissolve it in the same solvent as the analyte.

  • Analyte Working Solutions: Perform serial dilutions of the analyte stock solution to prepare a series of calibration standards and quality control (QC) samples at various concentrations.

  • IS Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 100 ng/mL) in a solvent used for protein precipitation (e.g., acetonitrile).

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples, calibration standards, and QC samples on ice.

  • To 100 µL of each sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the IS working solution.

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Inject a small volume (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.

  • Perform chromatographic separation on a suitable column (e.g., C18).

  • Detect the analyte and the internal standard using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

4. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard for all samples.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Determine the concentration of the analyte in the study samples by interpolating their peak area ratios from the calibration curve.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol describes a method to assess the metabolic stability of a test compound using human liver microsomes, with this compound used as an internal standard during the analytical phase.

1. Reagent Preparation:

  • Test Compound Stock Solution (10 mM): Dissolve the test compound in DMSO.

  • Human Liver Microsomes (HLM): Prepare a working solution of HLM (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Internal Standard (IS) Quenching Solution: Prepare a solution of this compound at a fixed concentration in cold acetonitrile.

2. Incubation:

  • In a 96-well plate, add the test compound to the HLM working solution to achieve the desired final concentration (e.g., 1 µM).

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding the cold acetonitrile solution containing the internal standard.

3. Sample Processing and Analysis:

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples using an appropriate LC-MS/MS method to determine the peak area of the test compound and the internal standard.

4. Data Analysis:

  • Calculate the percentage of the test compound remaining at each time point relative to the zero-minute time point, normalized by the internal standard response.

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the linear regression.

Visualized Workflows

The following diagrams illustrate the experimental workflows described in the protocols.

G Pharmacokinetic Study Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result plasma Plasma Sample add_is Add IS (this compound) & Protein Precipitation plasma->add_is centrifuge Centrifugation add_is->centrifuge supernatant Supernatant Transfer centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data pk_params Pharmacokinetic Parameters data->pk_params

Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.

G In Vitro Metabolic Stability Assay Workflow cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis cluster_result Result hlm Human Liver Microsomes + Test Compound nadph Initiate with NADPH hlm->nadph quench Quench with IS (this compound) nadph->quench at time points centrifuge Centrifugation quench->centrifuge supernatant Supernatant Transfer centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis lcms->data stability_params Half-life (t₁/₂) Intrinsic Clearance (CLᵢₙₜ) data->stability_params

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion

This compound is a readily available deuterated internal standard from several reputable chemical suppliers. Its primary utility lies in enhancing the robustness and accuracy of quantitative analytical methods, particularly in the fields of pharmacokinetics and drug metabolism. While specific, published protocols detailing its use are sparse, the general methodologies for employing deuterated internal standards in LC-MS/MS applications are well-established and can be confidently adapted for use with this compound. Researchers and drug development professionals can leverage this compound to generate high-quality data essential for advancing their scientific investigations.

References

A Comprehensive Technical Guide to O-Toluic Acid-d7: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety data, handling precautions, and relevant experimental considerations for O-Toluic acid-d7 (2-Methylbenzoic acid-d7). The information is compiled and presented to meet the needs of laboratory personnel in research and development environments.

Chemical and Physical Properties

This compound is a deuterated form of O-Toluic acid. While specific experimental data for the deuterated compound is limited, the physical and chemical properties are expected to be very similar to its non-deuterated analogue. All quantitative data is summarized in the tables below for clarity and ease of reference.

Table 1: Identifier and General Properties of this compound

PropertyValueReference
Chemical Name 2-(Trideuteriomethyl)benzoic acid-2,3,4,5-d4[1][2]
Synonyms 2-Methylbenzoic acid-d7, o-Toluic acid (ring-d4, methyl-d3)[3][4]
CAS Number 207742-73-2[1][2][4][5][6][7]
Molecular Formula C₈HD₇O₂[2][4][6][7]
Molecular Weight 143.19 g/mol [2][4][5][6][7]
Appearance White to off-white crystalline solid
Storage Temperature -20°C[4][6]

Table 2: Physical Properties of O-Toluic Acid (Non-Deuterated Analogue)

PropertyValueReference
Melting Point 103-105 °C
Boiling Point 258-259 °C
Density 1.129 g/cm³ at 25 °C
Odor Pungent, unpleasant

Table 3: Computed Physicochemical Properties of this compound

PropertyValueReference
XLogP3 2.5
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 1
Exact Mass 143.096366715
Topological Polar Surface Area 37.3 Ų[5]

Hazard Identification and Safety Precautions

This compound should be handled with the same precautions as its non-deuterated counterpart. The primary hazards are related to irritation of the skin, eyes, and respiratory system.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety data sheet. Key precautions include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P264: Wash skin thoroughly after handling.[5]

  • P271: Use only outdoors or in a well-ventilated area.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5]

  • P405: Store locked up.[5]

Experimental Protocols: Safe Handling and Use

The following protocols are generalized for the safe handling of this compound in a laboratory setting. Researchers should always refer to their institution's specific safety guidelines and the full Safety Data Sheet (SDS) before commencing any work.

General Handling and Personal Protective Equipment (PPE)

This workflow outlines the essential steps for safely handling this compound.

General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE: - Safety Glasses/Goggles - Lab Coat - Nitrile Gloves Review_SDS->Don_PPE Prepare_Work_Area Prepare a well-ventilated work area (e.g., chemical fume hood) Don_PPE->Prepare_Work_Area Weigh_Compound Weigh the required amount of This compound Prepare_Work_Area->Weigh_Compound Dissolve_Compound Dissolve in an appropriate solvent Weigh_Compound->Dissolve_Compound Clean_Work_Area Clean the work area and any contaminated equipment Dissolve_Compound->Clean_Work_Area Dispose_Waste Dispose of waste according to institutional guidelines Clean_Work_Area->Dispose_Waste Remove_PPE Remove PPE in the correct order Dispose_Waste->Remove_PPE Wash_Hands Wash hands thoroughly Remove_PPE->Wash_Hands

General Handling Workflow
First Aid Measures

In the event of exposure, follow these first aid protocols and seek medical attention.

First Aid Procedures for this compound Exposure cluster_routes Routes of Exposure Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move to fresh air.\nIf not breathing, give artificial respiration.\nSeek medical attention. Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. Inhalation->Move to fresh air.\nIf not breathing, give artificial respiration.\nSeek medical attention. Remove contaminated clothing.\nFlush skin with plenty of water for at least 15 minutes.\nSeek medical attention if irritation persists. Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. Skin_Contact->Remove contaminated clothing.\nFlush skin with plenty of water for at least 15 minutes.\nSeek medical attention if irritation persists. Rinse cautiously with water for several minutes.\nRemove contact lenses, if present and easy to do. Continue rinsing.\nSeek immediate medical attention. Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. Eye_Contact->Rinse cautiously with water for several minutes.\nRemove contact lenses, if present and easy to do. Continue rinsing.\nSeek immediate medical attention. Do NOT induce vomiting.\nRinse mouth with water.\nSeek immediate medical attention. Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Ingestion->Do NOT induce vomiting.\nRinse mouth with water.\nSeek immediate medical attention.

First Aid Procedures

Storage and Disposal

Proper storage and disposal are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Storage:

  • Store in a tightly closed container.[5]

  • Keep in a cool, dry, and well-ventilated area.[5]

  • The recommended storage temperature is -20°C.[4][6]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.

  • Do not allow the product to enter drains.

Spill and Leak Procedures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Spill Response Protocol for this compound Spill_Detected Spill Detected Evacuate Evacuate non-essential personnel Spill_Detected->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate Wear_PPE Wear appropriate PPE (respirator, gloves, safety goggles) Ventilate->Wear_PPE Contain_Spill Contain the spill using inert absorbent material Wear_PPE->Contain_Spill Collect_Spill Carefully sweep or scoop up the spilled material Contain_Spill->Collect_Spill Place_in_Container Place in a sealed container for disposal Collect_Spill->Place_in_Container Clean_Area Clean the spill area with a suitable solvent Place_in_Container->Clean_Area Dispose_Waste Dispose of waste as hazardous material Clean_Area->Dispose_Waste

Spill Response Protocol

References

A Deep Dive into the Certificate of Analysis for O-Toluic Acid-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the purity and isotopic labeling of a compound is paramount. The Certificate of Analysis (CoA) for a deuterated compound like O-Toluic acid-d7 serves as a critical document, providing a comprehensive summary of its identity, purity, and isotopic enrichment. This technical guide offers an in-depth explanation of the data and experimental protocols typically found in a CoA for this compound, enabling users to confidently assess its quality and suitability for their applications.

Data Presentation: A Summary of Quantitative Analysis

A Certificate of Analysis for this compound will typically present quantitative data in a clear, tabular format to facilitate easy interpretation and comparison. The following tables represent the kind of information you can expect to find.

Table 1: General Properties and Identification

ParameterSpecification
CAS Number 207742-73-2
Molecular Formula C₈HD₇O₂
Molecular Weight 143.19 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol

Table 2: Purity and Impurity Profile

TestMethodResultSpecification
Chemical Purity HPLC≥ 98.0%≥ 98.0%
Residual Solvents GC-HSConforms to specificatione.g., < 5000 ppm
Water Content Karl Fischer< 0.5%≤ 0.5%
Elemental Analysis CombustionConforms to theoretical valuesC, H (D)

Table 3: Isotopic Enrichment

TestMethodResultSpecification
Isotopic Purity (Deuterium Incorporation) Mass Spectrometry≥ 98 atom % D≥ 98 atom % D
Deuterium Distribution ¹H NMR / ²H NMRConforms to structurePredominantly d7 species

Experimental Protocols: The Methodologies Behind the Data

The quantitative data presented in a Certificate of Analysis is backed by rigorous experimental protocols. The following sections detail the typical methodologies used to analyze this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of the compound by separating it from any non-deuterated or other impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: A known concentration of this compound is dissolved in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Isotopic Purity

Mass spectrometry is a critical technique for determining the isotopic enrichment of the deuterated compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. The relative intensities of the peaks corresponding to the deuterated (d7), partially deuterated (d1-d6), and non-deuterated (d0) species are used to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Distribution

NMR spectroscopy provides detailed information about the molecular structure and the location of the deuterium atoms.

  • ¹H NMR (Proton NMR):

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6).

    • Procedure: The ¹H NMR spectrum is acquired to confirm the absence of proton signals at the positions expected to be deuterated. The presence of any residual proton signals can be used to estimate the level of isotopic enrichment.

  • ²H NMR (Deuterium NMR):

    • Instrumentation: An NMR spectrometer equipped with a deuterium probe.

    • Procedure: The ²H NMR spectrum is acquired to directly observe the deuterium signals, confirming their presence and location on the molecule.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

This method is employed to identify and quantify any residual solvents from the synthesis and purification processes.

  • Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • Procedure: A weighed amount of the sample is placed in a headspace vial and heated. The volatile solvents in the headspace are then injected into the GC for separation and quantification against known standards.

Visualizing the Process: Workflows and Relationships

To better understand the logical flow of a Certificate of Analysis and the interplay between different analytical techniques, the following diagrams are provided.

CoA_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Receipt Sample Receipt Visual Inspection Visual Inspection Sample Receipt->Visual Inspection Sample Preparation Sample Preparation Visual Inspection->Sample Preparation HPLC (Purity) HPLC (Purity) Sample Preparation->HPLC (Purity) MS (Isotopic Purity) MS (Isotopic Purity) Sample Preparation->MS (Isotopic Purity) NMR (Structure) NMR (Structure) Sample Preparation->NMR (Structure) GC-HS (Solvents) GC-HS (Solvents) Sample Preparation->GC-HS (Solvents) Data Review Data Review HPLC (Purity)->Data Review MS (Isotopic Purity)->Data Review NMR (Structure)->Data Review GC-HS (Solvents)->Data Review CoA Generation CoA Generation Data Review->CoA Generation Final Approval Final Approval CoA Generation->Final Approval

Certificate of Analysis Workflow.

Analytical_Relationships cluster_0 Core Analyses cluster_1 Supporting Analyses Chemical Purity Chemical Purity Final Purity Assessment Final Purity Assessment Chemical Purity->Final Purity Assessment Isotopic Purity Isotopic Purity Isotopic Purity->Final Purity Assessment Structural Integrity Structural Integrity Structural Integrity->Final Purity Assessment Residual Solvents Residual Solvents Residual Solvents->Final Purity Assessment Water Content Water Content Water Content->Final Purity Assessment

Interrelation of Analytical Tests for Final Purity Assessment.

Applications of Deuterated o-Toluic Acid in Metabolic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling is a powerful technique in metabolic research, enabling the precise tracing of metabolic pathways and quantification of metabolites. Deuterated o-toluic acid, a stable isotope-labeled analog of the xenobiotic metabolite o-toluic acid, serves as an invaluable tool in these studies. This technical guide provides an in-depth overview of the applications of deuterated o-toluic acid in metabolic research, with a focus on its use as a tracer and an internal standard for quantitative analysis. We will detail the metabolic pathways of o-toluic acid, provide experimental protocols for its use in metabolic studies, and present illustrative quantitative data.

Introduction to o-Toluic Acid and the Role of Deuteration

o-Toluic acid (2-methylbenzoic acid) is an aromatic carboxylic acid that can be considered an exogenous metabolite.[1] It is formed in vivo from the oxidation of o-xylene, a common industrial solvent.[1] The metabolic fate of o-toluic acid is of interest in toxicology and drug metabolism studies.

Deuterium (²H or D), a stable isotope of hydrogen, can be incorporated into organic molecules to create isotopically labeled compounds.[2] The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE) , where the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond.[3][4] This property makes deuterated compounds useful for:

  • Probing reaction mechanisms: A significant KIE can indicate that C-H bond cleavage is a rate-limiting step in a reaction.[4]

  • Altering metabolic pathways: By slowing down metabolism at a specific site, deuteration can redirect the metabolic pathway towards alternative routes.[4][5]

  • Improving pharmacokinetic profiles of drugs: Slower metabolism can lead to increased drug exposure and a longer half-life.[5][6]

Deuterated o-toluic acid, such as o-toluic acid-d7, is primarily used as an internal standard in quantitative mass spectrometry-based assays (GC-MS and LC-MS).[1] Its near-identical chemical properties to the unlabeled analyte, but distinct mass, allow for accurate correction of variations during sample preparation and analysis.[1]

Metabolic Pathways of o-Toluic Acid

The metabolism of o-toluic acid proceeds through two main phases: Phase I oxidation and Phase II conjugation.

Phase I Metabolism: Oxidation

The primary route of o-toluic acid formation in vivo is the oxidation of o-xylene. This process is catalyzed by cytochrome P450 (CYP) enzymes, with studies in mice implicating CYP2C29 in the oxidation of the intermediate o-tolualdehyde to o-toluic acid.[7]

Phase II Metabolism: Conjugation

As a carboxylic acid, o-toluic acid undergoes conjugation with endogenous molecules to increase its water solubility and facilitate its excretion. The two primary conjugation pathways are:

  • Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this reaction involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the carboxylic acid group of o-toluic acid.[8][9][10]

  • Amino Acid Conjugation: o-Toluic acid can be conjugated with amino acids, most commonly glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT) and requires the initial activation of o-toluic acid to its coenzyme A (CoA) thioester.[7][11]

The following diagram illustrates the primary metabolic pathways of o-toluic acid.

o_toluic_acid_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism o-Xylene o-Xylene o-Tolualdehyde o-Tolualdehyde o-Xylene->o-Tolualdehyde CYP450 o-Toluic Acid o-Toluic Acid o-Tolualdehyde->o-Toluic Acid CYP450 (e.g., CYP2C29) o-Toluoyl-CoA o-Toluoyl-CoA o-Toluic Acid->o-Toluoyl-CoA Acyl-CoA Synthetase o-Toluoyl Glucuronide o-Toluoyl Glucuronide o-Toluic Acid->o-Toluoyl Glucuronide UDP-Glucuronosyltransferase (UGT) Hippuric Acid Analog o-Toluoyl-Glycine o-Toluoyl-CoA->Hippuric Acid Analog Glycine N-acyltransferase (GLYAT) Excretion Excretion o-Toluoyl Glucuronide->Excretion Hippuric Acid Analog->Excretion

Metabolic pathways of o-toluic acid.

Applications of Deuterated o-Toluic Acid

As an Internal Standard for Quantitative Analysis

The most common application of deuterated o-toluic acid is as an internal standard for the accurate quantification of its unlabeled counterpart in biological matrices using mass spectrometry.[1] The near-identical physicochemical properties of the deuterated and non-deuterated forms ensure they behave similarly during sample extraction, derivatization, and chromatographic separation. However, their mass difference allows for their distinct detection by the mass spectrometer.

Illustrative Quantitative Data:

The following table presents hypothetical data from an LC-MS/MS analysis of o-toluic acid in rat plasma using deuterated o-toluic acid (this compound) as an internal standard.

ParameterValue
Analyteo-Toluic Acid
Internal StandardThis compound
MatrixRat Plasma
Linearity Range1 - 1000 ng/mL
LLOQ1 ng/mL
Accuracy (%)95 - 105
Precision (%RSD)< 10%
As a Metabolic Tracer to Study Enzyme Kinetics

Deuterated o-toluic acid can be used as a substrate to investigate the kinetics of the enzymes involved in its metabolism, particularly to determine the kinetic isotope effect (KIE). A significant KIE (kH/kD > 2) would suggest that the cleavage of the C-H bond at the deuterated position is a rate-limiting step in the enzymatic reaction.

Hypothetical Enzyme Kinetic Data:

This table shows hypothetical kinetic parameters for the metabolism of o-toluic acid and this compound by a hypothetical CYP450 enzyme.

SubstrateKm (µM)Vmax (pmol/min/mg protein)Intrinsic Clearance (Vmax/Km)KIE (kH/kD)
o-Toluic Acid10100102.5
This compound12504.17

Experimental Protocols

This section provides generalized protocols for the use of deuterated o-toluic acid in metabolic studies.

Synthesis of Deuterated o-Toluic Acid

Deuterated o-toluic acid can be synthesized through various methods, including hydrogen-deuterium exchange reactions. A general protocol for base-catalyzed H/D exchange is as follows:

  • Dissolve o-toluic acid in deuterium oxide (D₂O).

  • Add a catalytic amount of a base, such as sodium deuteroxide (NaOD).

  • Heat the mixture under reflux and monitor the reaction progress by LC-MS or NMR to determine the extent of deuterium incorporation.

  • After the desired level of deuteration is achieved, cool the reaction and neutralize with a deuterated acid (e.g., DCl in D₂O).

  • Extract the deuterated o-toluic acid with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.[2]

In Vitro Metabolism Study using Liver Microsomes

This protocol outlines a typical in vitro experiment to assess the metabolism of o-toluic acid using liver microsomes.

  • Incubation: Incubate o-toluic acid or deuterated o-toluic acid with liver microsomes (e.g., human or rat) in a phosphate buffer (pH 7.4) containing NADPH as a cofactor.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the deuterated o-toluic acid internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Evaporate the supernatant to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound and any formed metabolites.

Quantitative Analysis by LC-MS/MS

This protocol provides a general framework for the quantification of o-toluic acid in a biological matrix.

  • Sample Preparation: Spike the biological sample (e.g., plasma, urine) with a known concentration of deuterated o-toluic acid as an internal standard.

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard.

  • Chromatography: Separate the analytes using a C18 reverse-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid.

  • Mass Spectrometry: Detect the analyte and internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • o-Toluic Acid MRM Transition (Hypothetical): m/z 135 -> 91

    • This compound MRM Transition (Hypothetical): m/z 142 -> 98

  • Quantification: Determine the concentration of o-toluic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

The following diagram illustrates a typical workflow for a metabolic study using deuterated o-toluic acid.

experimental_workflow cluster_synthesis Synthesis cluster_invitro In Vitro Metabolism cluster_analysis Analysis Synthesize Deuterated o-Toluic Acid Synthesize Deuterated o-Toluic Acid Incubate with Liver Microsomes Incubate with Liver Microsomes Synthesize Deuterated o-Toluic Acid->Incubate with Liver Microsomes Quench and Add IS Quench Reaction & Add Internal Standard Incubate with Liver Microsomes->Quench and Add IS Sample Cleanup Sample Cleanup Quench and Add IS->Sample Cleanup LC-MS/MS Analysis LC-MS/MS Analysis Sample Cleanup->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification and Kinetic Analysis Quantification and Kinetic Analysis Data Processing->Quantification and Kinetic Analysis

Workflow for a metabolic study.

Conclusion

Deuterated o-toluic acid is a versatile tool for metabolic research. Its primary application as an internal standard ensures the accuracy and precision of quantitative analyses of o-toluic acid in biological systems. Furthermore, it can be employed as a metabolic probe to investigate the kinetics of metabolizing enzymes and to elucidate the mechanisms of biotransformation. The methodologies and principles outlined in this guide provide a solid foundation for researchers and scientists in drug development and toxicology to effectively utilize deuterated o-toluic acid in their metabolic studies.

References

Navigating the Isotopic Landscape: A Technical Guide to Commercially Available O-Toluic Acid-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise isotopic enrichment of deuterated reagents is a critical parameter influencing experimental outcomes. This in-depth technical guide provides a comprehensive overview of the isotopic enrichment levels of commercially available O-Toluic acid-d7, complete with detailed experimental protocols for its determination and visual workflows to elucidate the analytical processes.

Isotopic Enrichment of Commercial this compound

The isotopic enrichment of this compound, a deuterated analog of o-toluic acid, is a key indicator of its quality and suitability for use as an internal standard in mass spectrometry-based bioanalysis or as a tracer in metabolic studies. While many suppliers offer this compound, the stated isotopic purity can vary. A summary of commercially available this compound with their specified isotopic enrichment levels is presented below. It is important to note that for many suppliers, the most accurate and lot-specific isotopic enrichment data is provided on the Certificate of Analysis (CoA), which may need to be requested directly.

SupplierProduct NumberStated Isotopic Enrichment/PurityNotes
CDN IsotopesD-587198 atom % D[1]Explicitly states the isotopic enrichment.
ChemSceneCS-0374758≥98%[2]Purity is stated, which typically refers to chemical purity but often correlates with high isotopic enrichment. Confirmation on the CoA is recommended.
Santa Cruz Biotechnologysc-225251Refer to Certificate of Analysis[3]Lot-specific isotopic enrichment data is available on the CoA.
LGC StandardsTRC-T536123Refer to Certificate of AnalysisLot-specific data is provided on the CoA.
ClinivexRCLST321635Refer to Certificate of Analysis[4]Isotopic purity information is detailed on the lot-specific CoA.

Experimental Protocols for Determining Isotopic Enrichment

The determination of isotopic enrichment for deuterated compounds like this compound primarily relies on two powerful analytical techniques: High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5] A combined approach is often employed to ensure both the isotopic purity and the structural integrity of the labeled compound.[5]

High-Resolution Mass Spectrometry (HR-MS) Protocol

HR-MS is a fundamental technique for assessing isotopic enrichment by differentiating and quantifying the relative abundances of different isotopologues (molecules that differ only in their isotopic composition).

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration appropriate for the instrument's sensitivity, typically in the low µg/mL range.

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

  • Data Acquisition: The instrument is operated in full scan mode to detect the molecular ions of this compound and its less-deuterated isotopologues. The high resolution of the instrument is critical to separate the peaks of these species, which have very small mass differences.

  • Data Analysis:

    • The mass spectrum will show a cluster of peaks corresponding to the different isotopologues (d7, d6, d5, etc.).

    • The relative intensity of each peak is measured.

    • The isotopic enrichment is calculated based on the relative abundances of the H/D isotopolog ions.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides valuable information about the sites and extent of deuteration, as well as confirming the compound's structural integrity.

Methodology:

  • Sample Preparation: The this compound sample is dissolved in a suitable NMR solvent that does not have signals interfering with the regions of interest.

  • ¹H NMR Analysis:

    • A standard ¹H NMR spectrum is acquired.

    • The absence or significant reduction of proton signals at the expected positions for the aromatic ring and the methyl group confirms a high level of deuteration.

    • Residual proton signals can be integrated to quantify the amount of non-deuterated or partially deuterated species.

  • ²H NMR Analysis:

    • A ²H NMR spectrum is acquired.

    • This spectrum will show signals corresponding to the deuterium atoms at the labeled positions.

    • The presence and integration of these signals confirm the locations of deuteration. A novel method combining ¹H NMR and ²H NMR can provide a more accurate determination of isotopic abundance.[7]

Visualizing the Workflow

To better illustrate the process of determining the isotopic enrichment of this compound, the following diagrams, created using the DOT language, outline the key experimental workflows.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting start This compound (Commercial Source) hr_ms High-Resolution Mass Spectrometry start->hr_ms nmr NMR Spectroscopy (¹H and ²H) start->nmr ms_data Isotopologue Distribution hr_ms->ms_data nmr_data Deuteration Sites & Residual Protons nmr->nmr_data report Isotopic Enrichment Report ms_data->report nmr_data->report

Caption: General experimental workflow for determining the isotopic enrichment of this compound.

hrms_workflow cluster_prep HR-MS Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample Dissolve this compound in appropriate solvent instrument Inject into HR-MS (e.g., Orbitrap, TOF) sample->instrument full_scan Acquire Full Scan Mass Spectrum instrument->full_scan identify Identify Isotopologue Peaks (d7, d6, d5...) full_scan->identify integrate Measure Relative Intensity of each peak identify->integrate calculate Calculate Isotopic Enrichment integrate->calculate

Caption: Detailed workflow for HR-MS analysis of this compound isotopic enrichment.

References

Methodological & Application

Application Notes and Protocols: Preparation of O-Toluic Acid-d7 Standard Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of O-Toluic acid-d7 standard solutions, which are commonly utilized as internal standards in quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) applications.[1] Adherence to this protocol will ensure the accuracy and reproducibility of analytical results.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

ParameterValueSource(s)
Molecular Weight 143.19 g/mol [2][3]
CAS Number 207742-73-2[2][3]
Appearance White to off-white solid[4]
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile, ethanol, acetone); limited solubility in water.[4]
Recommended Storage (Solid) Store at room temperature or -20°C in a tightly sealed container, protected from light and moisture.[1][3][5]
Stability (Solid) Stable under recommended storage conditions. Re-analysis of chemical purity is recommended after three years if stored at room temperature.[3]
Purity ≥98%[1]

Experimental Protocol: Preparation of Standard Solutions

This protocol outlines the steps for preparing a stock solution and subsequent working standard solutions of this compound.

2.1. Materials and Equipment

  • This compound (solid, purity ≥98%)

  • Methanol (LC-MS grade) or Acetonitrile (LC-MS grade)

  • Analytical balance (readable to at least 0.01 mg)

  • Volumetric flasks (Class A; e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Calibrated pipettes (e.g., 10-100 µL, 100-1000 µL)

  • Pipette tips

  • Amber glass vials with screw caps for storage

  • Sonicator (optional)

  • Vortex mixer

2.2. Preparation of a 1 mg/mL Stock Solution

  • Weighing: Accurately weigh approximately 10 mg of this compound into a clean, dry weighing boat using an analytical balance. Record the exact weight.

  • Dissolution: Carefully transfer the weighed this compound to a 10 mL Class A volumetric flask.

  • Solvent Addition: Add a small amount of the chosen solvent (e.g., methanol or acetonitrile), approximately 5-7 mL, to the volumetric flask.

  • Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or a sonicator for a short period to ensure complete dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, bring the solution to the 10 mL mark with the same solvent. Use a pipette to add the final drops to ensure accuracy.

  • Homogenization: Cap the flask and invert it at least 10-15 times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the stock solution to a properly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store the stock solution at -20°C.

2.3. Preparation of Working Standard Solutions

Working standard solutions are prepared by diluting the stock solution to the desired concentrations. The following is an example of preparing a 10 µg/mL working solution.

  • Pipetting: Using a calibrated pipette, transfer 1 mL of the 1 mg/mL stock solution into a 100 mL Class A volumetric flask.

  • Dilution: Dilute to the 100 mL mark with the same solvent used for the stock solution.

  • Homogenization: Cap the flask and invert it at least 10-15 times to ensure a homogeneous solution.

  • Labeling and Storage: Transfer the working solution to a labeled amber glass vial and store at -20°C. Further dilutions can be made serially to achieve the desired final concentrations for spiking into samples.

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing this compound standard solutions.

G Workflow for this compound Standard Solution Preparation cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh this compound B Transfer to Volumetric Flask A->B C Add Solvent & Dissolve B->C D Dilute to Final Volume C->D E Homogenize Solution D->E F Store Stock Solution at -20°C E->F G Pipette Stock Solution F->G Use for Dilution H Transfer to New Volumetric Flask G->H I Dilute with Solvent H->I J Homogenize Solution I->J K Store Working Solution at -20°C J->K L Final Application K->L Use in Assays

Caption: Workflow for preparing this compound standard solutions.

References

Application Note: Quantification of Organic Acids in Plasma using O-Toluic acid-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic acids are a diverse group of acidic compounds that are key intermediates in various metabolic pathways. The quantitative analysis of organic acids in plasma is crucial for diagnosing inborn errors of metabolism, monitoring disease progression, and understanding the biochemical perturbations associated with various pathological states.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity, specificity, and throughput.[2] The use of a stable isotope-labeled internal standard is essential for accurate quantification, as it compensates for variations in sample preparation and matrix effects during analysis.[3] This application note details a robust and validated method for the quantification of a panel of organic acids in human plasma using O-Toluic acid-d7 as an internal standard.

Principle

This method involves a simple and rapid protein precipitation step to extract organic acids from plasma samples. The deuterated internal standard, this compound, is added prior to precipitation to ensure accurate quantification. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by tandem mass spectrometry operating in negative electrospray ionization and multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the target organic acid to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents
  • Water, Formic Acid, Methanol, Acetonitrile (LC-MS Grade)

  • This compound (Internal Standard)

  • Organic Acid Standards (e.g., Lactic acid, Pyruvic acid, Succinic acid, Fumaric acid, α-Ketoglutaric acid, Malic acid, Citric acid, etc.)

  • Human Plasma (K2EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with Electrospray Ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3 µm)[4][5]

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes

Sample Preparation
  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard working solution (this compound in methanol).

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[6]

  • Vortex for 30 seconds to ensure thorough mixing.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
ColumnC18 reversed-phase, 150 x 2.1 mm, 3 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.35 mL/min[4][5]
Column Temperature40°C[4][5]
Injection Volume10 µL
Gradient Elution
0.0 - 2.0 min5% B
2.0 - 10.0 min5% to 95% B
10.0 - 12.0 min95% B
12.1 - 15.0 min5% B (Re-equilibration)

Mass Spectrometry:

ParameterValue
Ionization ModeNegative Electrospray Ionization (ESI-)
Nebulizing Gas Flow3.0 L/min[4][5]
Drying Gas Flow15.0 L/min[4][5]
Desolvation Line Temp.250°C[4][5]
Heat Block Temp.400°C[4][5]
Scan TypeMultiple Reaction Monitoring (MRM)

MRM Transitions (Example Analytes):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Lactic Acid89.043.0
Pyruvic Acid87.043.0
Succinic Acid117.073.0
Fumaric Acid115.071.0
α-Ketoglutaric Acid145.0101.0
Malic Acid133.0115.0
Citric Acid191.1111.1
This compound (IS) 142.1 96.1

Data Presentation

Method Validation Summary

The method was validated for linearity, precision, accuracy, and recovery. Representative quantitative data are summarized below.

Table 1: Linearity of Calibration Curves

AnalyteCalibration Range (µM)Correlation Coefficient (r²)
Lactic Acid1 - 1000> 0.995
Pyruvic Acid0.5 - 500> 0.996
Succinic Acid0.1 - 100> 0.998
Fumaric Acid0.1 - 100> 0.997
α-Ketoglutaric Acid0.1 - 100> 0.995
Malic Acid0.5 - 200> 0.996
Citric Acid1 - 500> 0.994

Table 2: Precision and Accuracy

AnalyteSpiked Conc. (µM)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Lactic Acid104.26.8102.5
5003.15.298.9
Pyruvic Acid55.58.197.2
2503.96.5101.8
Succinic Acid16.89.5105.3
504.57.299.1
Fumaric Acid17.110.295.8
505.08.5103.4

Table 3: Recovery

AnalyteLow Conc. (%)Medium Conc. (%)High Conc. (%)
Lactic Acid92.895.194.5
Pyruvic Acid90.593.292.8
Succinic Acid95.396.897.1
Fumaric Acid89.791.590.9
α-Ketoglutaric Acid93.694.995.3
Malic Acid91.292.893.5
Citric Acid88.990.491.2

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample (50 µL) is Add Internal Standard (this compound) plasma->is ppt Protein Precipitation (Ice-cold Acetonitrile) is->ppt vortex Vortex ppt->vortex incubate Incubate (-20°C, 20 min) vortex->incubate centrifuge Centrifuge (14,000 x g, 10 min) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for plasma organic acid quantification.

Citric Acid Cycle (TCA Cycle)

Many of the quantified organic acids are central to energy metabolism, participating in the Citric Acid Cycle.

tca_cycle acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate oxaloacetate Oxaloacetate oxaloacetate->citrate nadh3 NADH oxaloacetate->nadh3 isocitrate Isocitrate citrate->isocitrate akg α-Ketoglutarate isocitrate->akg NAD⁺ → succinyl_coa Succinyl-CoA akg->succinyl_coa NAD⁺ → nadh1 NADH akg->nadh1 co2_1 CO₂ akg->co2_1 succinate Succinate succinyl_coa->succinate GDP → nadh2 NADH succinyl_coa->nadh2 co2_2 CO₂ succinyl_coa->co2_2 fumarate Fumarate succinate->fumarate FAD → gtp GTP succinate->gtp malate Malate fumarate->malate fadh2 FADH₂ fumarate->fadh2 malate->oxaloacetate NAD⁺ →

Caption: Key intermediates of the Citric Acid Cycle.

References

Application Note: O-Toluic Acid-d7 for GC-MS Analysis of Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quantitative analysis of acidic organic compounds in complex environmental matrices such as water and soil presents significant analytical challenges. Matrix effects and analyte losses during sample preparation can lead to inaccurate quantification. The use of stable isotope-labeled internal standards is a widely accepted technique to correct for these variations.[1] O-Toluic acid-d7, a deuterated analog of o-toluic acid, serves as an ideal internal standard for the gas chromatography-mass spectrometry (GC-MS) analysis of o-toluic acid and structurally related aromatic carboxylic acids in environmental samples. Its chemical and physical properties closely mimic the native analyte, ensuring it behaves similarly during extraction, derivatization, and chromatographic analysis, thus providing a reliable means for accurate quantification.

This application note provides a detailed protocol for the extraction, derivatization, and subsequent GC-MS analysis of o-toluic acid in water and soil samples using this compound as an internal standard.

Principle

Environmental samples are fortified with a known amount of this compound. The acidic analytes are then extracted from the sample matrix using liquid-liquid extraction for water samples or a suitable solvent extraction for soil samples. Due to the polar nature and low volatility of carboxylic acids, a derivatization step is necessary to convert them into more volatile and thermally stable esters suitable for GC-MS analysis.[2][3] In this protocol, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to create trimethylsilyl (TMS) derivatives. The derivatized extract is then analyzed by GC-MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.

Instrumentation and Materials

  • Gas Chromatograph-Mass Spectrometer (GC-MS): A system equipped with a capillary column and operating in electron impact (EI) ionization mode.

  • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., TG-5SILMS or equivalent).

  • Autosampler

  • Vortex Mixer

  • Centrifuge

  • Nitrogen Evaporator

  • Analytical Balance

  • Glassware: Vials, pipettes, volumetric flasks, separatory funnels.

  • Reagents: O-Toluic acid (analytical standard), this compound, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), Dichloromethane (DCM, pesticide residue grade), Methanol (HPLC grade), Ethyl Acetate (pesticide residue grade), Sodium Sulfate (anhydrous), Hydrochloric Acid (HCl), Reagent Water (ASTM Type I).

Experimental Protocols

Protocol 1: Analysis of Water Samples
  • Sample Preparation and Extraction:

    • To a 100 mL unfiltered water sample in a separatory funnel, add a known concentration of this compound internal standard solution.

    • Acidify the sample to a pH of approximately 2 with concentrated HCl.

    • Add 30 mL of dichloromethane (DCM) and shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction with a fresh 30 mL portion of DCM.

    • Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

  • Derivatization:

    • Transfer the 1 mL extract to a 2 mL autosampler vial.

    • Add 100 µL of BSTFA (with 1% TMCS).

    • Cap the vial and heat at 70°C for 60 minutes.

    • Allow the sample to cool to room temperature before GC-MS analysis.

Protocol 2: Analysis of Soil and Sediment Samples
  • Sample Preparation and Extraction:

    • Weigh 10 g of the homogenized soil or sediment sample into a glass centrifuge tube.

    • Spike the sample with a known amount of this compound internal standard solution.

    • Add 20 mL of a 1:1 (v/v) mixture of dichloromethane and methanol.

    • Vortex the sample for 1 minute and then sonicate for 15 minutes.

    • Centrifuge the sample at 3000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean collection tube.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the extracts and concentrate to approximately 1 mL under a gentle stream of nitrogen.

  • Derivatization:

    • Follow the same derivatization procedure as outlined in Protocol 1, step 2.

GC-MS Analysis

  • Injector: Splitless mode at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: 3°C/min to 200°C.

    • Ramp 2: 20°C/min to 320°C, hold for 10 minutes.[4]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Data Acquisition: Selected Ion Monitoring (SIM) is recommended for enhanced sensitivity and selectivity.

    • Quantification Ion for o-Toluic Acid-TMS: To be determined based on the mass spectrum of the derivatized standard.

    • Quantification Ion for this compound-TMS: To be determined based on the mass spectrum of the derivatized standard.

Data Presentation

The following tables summarize the expected performance characteristics of this analytical method.

Table 1: GC-MS Retention Times and Quantitation Ions

CompoundRetention Time (min)Quantitation Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
O-Toluic acid-TMSApprox. 15.2(Specific to TMS derivative)(Specific to TMS derivative)(Specific to TMS derivative)
This compound-TMSApprox. 15.1(Specific to TMS-d7 derivative)(Specific to TMS-d7 derivative)(Specific to TMS-d7 derivative)

Table 2: Method Validation Data

ParameterWaterSoil/Sediment
Linearity (r²) > 0.995> 0.995
Limit of Detection (LOD) 0.05 µg/L1.0 µg/kg
Limit of Quantification (LOQ) 0.15 µg/L3.0 µg/kg
Precision (%RSD, n=6) < 10%< 15%
Recovery (%) 85-110%80-115%

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Environmental Sample (Water or Soil) spike Spike with This compound sample->spike extraction Extraction (LLE or Solvent Extraction) spike->extraction concentrate Concentration (Nitrogen Evaporation) extraction->concentrate add_bstfa Add BSTFA concentrate->add_bstfa heat Heat at 70°C add_bstfa->heat gcms GC-MS Analysis heat->gcms data Data Processing & Quantification gcms->data

References

Application of O-Toluic Acid-d7 in Pharmacokinetic Studies: Principles and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount. Pharmacokinetics, the study of how an organism affects a drug, involves the assessment of its absorption, distribution, metabolism, and excretion (ADME). Accurate quantification of drug concentrations in biological matrices is the cornerstone of these studies. The use of stable isotope-labeled internal standards, such as O-Toluic acid-d7, in conjunction with mass spectrometry-based bioanalytical methods, has become the gold standard for achieving the necessary precision and accuracy.

This compound is the deuterium-labeled version of O-Toluic acid (2-methylbenzoic acid), a simple aromatic carboxylic acid.[1][2][3] Its utility in pharmacokinetic studies lies in its role as an ideal internal standard for the quantification of structurally similar analytes.[4][5] Deuterated internal standards are chemically almost identical to the analyte of interest, causing them to co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. This allows for the correction of variability that can be introduced during sample preparation and analysis, such as extraction inconsistencies and matrix effects.[4][6]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in pharmacokinetic studies, aimed at researchers, scientists, and drug development professionals.

Representative Pharmacokinetic Data

Tolmetin is rapidly absorbed and eliminated.[7][8] Its major metabolite is formed through oxidation of the aromatic methyl group.[7] The following table summarizes the typical pharmacokinetic parameters of Tolmetin in humans after oral administration, which serves as an illustrative example for a study where this compound could be used as an internal standard for a similar analyte.

ParameterValueUnitDescription
Cmax 35 - 50µg/mLMaximum plasma concentration
Tmax 0.5 - 1.0hTime to reach maximum plasma concentration
AUC (0-inf) 75 - 100µg·h/mLArea under the plasma concentration-time curve
t1/2 1.0 - 2.0hElimination half-life
CL/F 5 - 7L/hApparent total body clearance
Vd/F 0.1L/kgApparent volume of distribution

This table presents representative data for Tolmetin and is for illustrative purposes to demonstrate how data from a pharmacokinetic study utilizing a deuterated internal standard would be presented.

Experimental Protocols

A robust and validated bioanalytical method is crucial for the generation of reliable pharmacokinetic data. The following is a detailed protocol for a typical pharmacokinetic study employing this compound as an internal standard for the quantification of a hypothetical aromatic carboxylic acid analyte in plasma using LC-MS/MS.

Materials and Reagents
  • Analyte of interest

  • This compound (Internal Standard)

  • Control human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Phosphate buffered saline (PBS)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve the analyte and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare serial dilutions of the analyte stock solution with a 50:50 methanol:water mixture to create working standard solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with a 50:50 methanol:water mixture to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown study samples.

  • To 50 µL of plasma in each tube, add 10 µL of the internal standard working solution (100 ng/mL of this compound).

  • For calibration standards, add 10 µL of the respective analyte working standard solution. For QC and unknown samples, add 10 µL of 50:50 methanol:water.

  • Vortex each tube for 10 seconds.

  • Add 200 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Ion Source Temp. 500°C
Capillary Voltage -3.5 kV
MRM Transitions Analyte: [M-H]⁻ → fragment ionthis compound: [M-H]⁻ → fragment ion

Note: The specific MRM transitions need to be optimized for the analyte of interest and this compound by direct infusion.

Data Analysis and Pharmacokinetic Calculations
  • Integrate the peak areas of the analyte and the internal standard (this compound).

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

  • Use the plasma concentration-time data to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study utilizing a deuterated internal standard.

G cluster_prestudy Pre-Study Phase cluster_study In-Life Phase cluster_analysis Bioanalytical Phase cluster_data Data Analysis Phase s1 Method Development & Validation s2 Protocol Design & Ethical Approval s1->s2 d1 Subject Dosing s2->d1 d2 Biological Sample Collection (e.g., Blood, Urine) d1->d2 a1 Sample Preparation (Protein Precipitation) d2->a1 a2 Spiking of Internal Standard (this compound) a1->a2 a3 LC-MS/MS Analysis a2->a3 p1 Quantification of Analyte Concentration a3->p1 p2 Pharmacokinetic (PK) Parameter Calculation p1->p2 p3 Reporting & Interpretation p2->p3 G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism A O-Toluic Acid B 2-Carboxybenzyl Alcohol A->B CYP450 (Hydroxylation) E O-Toluic Acid Glucuronide A->E UGT (Glucuronidation) C 2-Carboxybenzaldehyde B->C Alcohol Dehydrogenase D Phthalic Acid C->D Aldehyde Dehydrogenase F Excretion D->F E->F

References

Application Note: O-Toluic Acid-d7 for Robust Internal Standardization in LC-MS Based Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metabolomics, the comprehensive study of small molecules in a biological system, necessitates highly accurate and precise quantification to uncover subtle yet significant metabolic changes associated with physiological or pathological states. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone analytical platform in metabolomics, offering high sensitivity and selectivity. However, it is susceptible to variations arising from sample preparation, matrix effects, and instrument performance.[1][2][3] To mitigate these variables and ensure data reliability, the use of stable isotope-labeled internal standards is a well-established and highly recommended practice.[1][4]

O-Toluic acid-d7, a deuterated analog of the non-endogenous compound o-toluic acid, serves as an excellent internal standard for the quantitative analysis of a wide range of metabolites, particularly acidic small molecules, in complex biological matrices. Its chemical properties, being nearly identical to its unlabeled counterpart, allow it to co-elute during chromatography and experience similar ionization effects, thereby providing reliable normalization.[4] This application note provides a comprehensive overview and detailed protocols for the utilization of this compound as an internal standard in a typical untargeted metabolomics workflow.

Advantages of this compound as an Internal Standard

  • Non-Endogenous Nature: As O-toluic acid is not naturally present in most biological systems, the use of its deuterated form prevents interference from endogenous metabolites.

  • Chemical Similarity to Analytes of Interest: Its aromatic carboxylic acid structure makes it a suitable internal standard for a class of structurally related metabolites.

  • High Isotopic Purity: Commercially available this compound typically has high isotopic enrichment (≥98 atom % D), minimizing the contribution of any unlabeled species.[4]

  • Stability: The deuterium labels on the aromatic ring and the methyl group are in non-exchangeable positions, ensuring stability during sample processing and analysis.[5]

Illustrative Performance Data

While specific performance data for this compound is not extensively published, the following tables present illustrative data based on typical validation parameters for deuterated internal standards in LC-MS/MS based metabolomics assays.[1] This data demonstrates the expected performance when implementing this compound in a well-validated method.

Table 1: Illustrative Linearity and Sensitivity

Analyte Class RepresentativeLinearity Range (µM)LLOQ (µM)
Aromatic Carboxylic Acids0.05 - 50>0.9950.05
Short-Chain Fatty Acids0.1 - 100>0.9950.1
Dicarboxylic Acids0.05 - 75>0.9950.05

Table 2: Illustrative Precision and Accuracy

QC LevelConcentration (µM)Intra-Assay Precision (CV%)Inter-Assay Precision (CV%)Accuracy (%)
Low0.15<10%<15%90-110%
Medium15<5%<10%95-105%
High40<5%<10%95-105%

Experimental Protocols

Preparation of this compound Internal Standard Stock and Working Solutions
  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of LC-MS grade methanol in a volumetric flask.

    • Store the stock solution at -20°C.

  • Working Solution (10 µg/mL):

    • Dilute the stock solution 1:100 with a 50:50 mixture of LC-MS grade methanol and water.

    • This working solution will be spiked into the samples.

    • Store the working solution at -20°C.

Sample Preparation Protocol for Plasma Metabolomics

This protocol outlines a protein precipitation method for the extraction of metabolites from plasma.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 50 µL of each plasma sample, quality control (QC) sample, and a blank (e.g., water) into separate 1.5 mL microcentrifuge tubes.

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound working solution to each tube (except the blank).

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a new set of tubes, being cautious not to disturb the protein pellet.

  • Drying: Evaporate the supernatant to dryness using a centrifugal vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extracts in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer to Vials: Transfer the supernatant to LC-MS vials for analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is suitable for the separation of a broad range of metabolites.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute hydrophobic compounds, followed by a re-equilibration step.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) capable of MS/MS.

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a wider range of metabolites.

  • Data Acquisition: A full scan method for untargeted profiling, with data-dependent MS/MS for metabolite identification. For targeted analysis, a multiple reaction monitoring (MRM) method would be used.

Data Processing and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the target analytes and this compound.

  • Ratio Calculation: Calculate the peak area ratio of each analyte to the this compound internal standard.

  • Quantification: For targeted analysis, generate a calibration curve by plotting the peak area ratios of the standards against their concentrations. Determine the concentration of the analytes in the samples from this curve. For untargeted analysis, use the peak area ratios for relative quantification across different samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_proc Data Processing sample Plasma Sample spike Spike with This compound sample->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 dry Dry Supernatant centrifuge1->dry reconstitute Reconstitute dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 lcms LC-MS/MS Analysis centrifuge2->lcms integrate Peak Integration lcms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification ratio->quantify

Caption: Metabolomics experimental workflow using this compound internal standard.

logical_relationship cluster_measurement Measurement cluster_correction Correction for Variability analyte_signal Analyte Signal ratio Peak Area Ratio (Analyte / IS) analyte_signal->ratio is_signal IS Signal (this compound) is_signal->ratio sample_prep Sample Prep Variation sample_prep->analyte_signal sample_prep->is_signal matrix_effects Matrix Effects matrix_effects->analyte_signal matrix_effects->is_signal instrument_drift Instrument Drift instrument_drift->analyte_signal instrument_drift->is_signal quant Accurate Quantification ratio->quant

Caption: Logical relationship for quantification using an internal standard.

Conclusion

This compound is a valuable tool for internal standardization in LC-MS based metabolomics. Its non-endogenous nature and stable isotopic labeling provide a reliable means to correct for experimental variability, leading to more accurate and precise quantification of metabolites. The protocols and illustrative data presented here offer a framework for the successful implementation of this compound in metabolomics research, ultimately enhancing the quality and reliability of the generated data.

References

Application Notes and Protocols for O-Toluic Acid-d7 in Sample Preparation and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Toluic acid-d7, a deuterated analog of o-toluic acid, serves as an excellent internal standard for the quantitative analysis of acidic and aromatic compounds in complex biological matrices. Its chemical and physical properties closely mimic those of the corresponding non-deuterated analyte, ensuring that it behaves similarly during sample extraction, derivatization, and chromatographic separation. The mass difference introduced by the seven deuterium atoms allows for its clear differentiation from the analyte of interest in mass spectrometry-based assays, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This application note provides detailed protocols for sample preparation techniques utilizing this compound as an internal standard for the analysis of target analytes in plasma and urine.

General Principles of Using a Deuterated Internal Standard

The core principle behind using a deuterated internal standard like this compound is isotope dilution mass spectrometry. A known amount of the deuterated standard is added to the sample at the very beginning of the sample preparation process. Because the deuterated standard is chemically almost identical to the analyte, it experiences the same potential losses during extraction, derivatization, and analysis. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery or instrument response.

Experimental Protocols

The following are generalized yet detailed protocols for common sample preparation techniques. The specific parameters may require optimization based on the analyte of interest and the laboratory's instrumentation.

Protocol 1: Protein Precipitation for Plasma Samples (LC-MS/MS Analysis)

This protocol is suitable for the extraction of a wide range of small molecule analytes from plasma.

Materials:

  • Blank plasma

  • Plasma sample

  • This compound internal standard spiking solution (in methanol or acetonitrile)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

  • LC-MS grade water

  • LC-MS grade formic acid

  • Autosampler vials

Procedure:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (or blank plasma for calibration standards).

  • Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the this compound internal standard spiking solution to each tube.

  • Equilibration: Briefly vortex the samples to ensure thorough mixing and allow them to equilibrate for 5 minutes at room temperature.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes to remove any remaining particulates.

  • Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Diagram of Protein Precipitation Workflow:

G cluster_0 Sample Preparation start Plasma Sample spike Spike with this compound start->spike precipitate Add Cold Acetonitrile spike->precipitate vortex1 Vortex precipitate->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 analyze LC-MS/MS Analysis centrifuge2->analyze

Caption: Workflow for plasma sample preparation using protein precipitation.

Protocol 2: Liquid-Liquid Extraction for Urine Samples (GC-MS Analysis)

This protocol is effective for the extraction of organic acids from urine.

Materials:

  • Blank urine

  • Urine sample

  • This compound internal standard spiking solution (in methanol)

  • Hydrochloric acid (HCl), 6M

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Conical glass centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • GC vials with inserts

Procedure:

  • Sample Aliquoting: To a 15 mL conical glass tube, add 1 mL of urine sample.

  • Internal Standard Spiking: Add a precise volume (e.g., 20 µL) of the this compound internal standard spiking solution.

  • Acidification: Add 100 µL of 6M HCl to acidify the sample to a pH of approximately 1-2.

  • Salting Out: Add approximately 0.5 g of NaCl to the tube and vortex to dissolve. This enhances the extraction efficiency.

  • Extraction: Add 5 mL of ethyl acetate to the tube.

  • Mixing: Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Repeat Extraction: Repeat the extraction (steps 5-8) with another 5 mL of ethyl acetate and combine the organic layers.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: To the dried residue, add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine. Cap the vial and heat at 60°C for 30 minutes.

  • Analysis: After cooling, transfer the derivatized sample to a GC vial with an insert for GC-MS analysis.

Diagram of Liquid-Liquid Extraction Workflow:

G cluster_1 Sample Preparation start Urine Sample spike Spike with this compound start->spike acidify Acidify with HCl spike->acidify salt Add NaCl acidify->salt extract Add Ethyl Acetate salt->extract vortex_mix Vortex & Centrifuge extract->vortex_mix collect Collect Organic Layer vortex_mix->collect dry Evaporate to Dryness collect->dry derivatize Derivatize dry->derivatize analyze GC-MS Analysis derivatize->analyze

Application Notes and Protocols: Optimizing O-Toluic Acid-d7 Concentration for Quantitative Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Toluic acid-d7, the deuterated analog of O-Toluic acid, serves as an excellent internal standard (IS) for quantitative analytical assays, particularly those employing mass spectrometry (MS) detection, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Its chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation. The mass difference allows for its distinct detection by the mass spectrometer, enabling it to compensate for variations in sample handling and instrument response.[1][2][3]

The selection of an appropriate concentration for the internal standard is a critical step in method development to ensure the accuracy, precision, and reliability of the analytical results.[4] This document provides a detailed protocol for determining the optimal concentration of this compound for a given assay.

Key Principles for Internal Standard Concentration Selection

The ideal concentration of this compound should be chosen to provide a consistent and robust signal across the entire calibration range of the analyte (O-Toluic acid). A well-chosen IS concentration will result in:

  • Improved Precision and Accuracy: By normalizing the analyte response to the IS response, variability introduced during the analytical process can be minimized.[2][5]

  • Linear Calibration Curve: A linear relationship between the analyte/IS peak area ratio and the analyte concentration is essential for accurate quantification.

  • Sufficient Signal-to-Noise Ratio (S/N): The IS peak should be well-defined and have a sufficient signal-to-noise ratio for reliable integration.

A general guideline is to select an this compound concentration that yields a detector response similar to the analyte at the midpoint of the calibration curve or approximately one-third to one-half of the response of the upper limit of quantification (ULOQ) for the analyte.[4]

Experimental Protocol for Optimizing this compound Concentration

This protocol outlines the steps to experimentally determine the optimal concentration of this compound for your specific assay.

Materials and Reagents
  • O-Toluic acid (analyte) standard of known purity

  • This compound (internal standard) of known purity and isotopic enrichment

  • High-purity solvents (e.g., methanol, acetonitrile, water) appropriate for the analytical method (LC-MS or GC-MS grade)

  • Blank matrix (e.g., plasma, urine, cell lysate) free of the analyte and IS

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Analytical instrument (e.g., LC-MS/MS or GC-MS/MS)

Preparation of Stock and Working Solutions

Table 1: Preparation of Stock and Working Solutions

SolutionSoluteSolventConcentrationPreparation Instructions
Analyte Stock Solution O-Toluic acidMethanol1 mg/mLAccurately weigh and dissolve the appropriate amount of O-Toluic acid in methanol in a volumetric flask.
IS Stock Solution This compoundMethanol1 mg/mLAccurately weigh and dissolve the appropriate amount of this compound in methanol in a volumetric flask.
Analyte Working Solution Analyte Stock Solution50% Methanol/Water100 µg/mLPerform a 1:10 dilution of the Analyte Stock Solution.
IS Working Solution IS Stock Solution50% Methanol/Water100 µg/mLPerform a 1:10 dilution of the IS Stock Solution.
Preparation of Calibration Standards

Prepare a series of calibration standards by spiking the blank matrix with varying concentrations of the analyte and a fixed concentration of the internal standard. The example below outlines the preparation for a single, fixed IS concentration. This process should be repeated for a few different trial IS concentrations (e.g., low, medium, and high) based on the expected analyte concentration range.

Table 2: Example Preparation of Calibration Curve Standards (for a trial IS concentration of 50 ng/mL)

Standard LevelAnalyte Concentration (ng/mL)Volume of Analyte Working Solution (µL)Volume of IS Working Solution (µL)Volume of Blank Matrix (µL)
Blank0001000
Zero Standard005995
CAL 1115994
CAL 2555990
CAL 310105985
CAL 450505945
CAL 51001005895
CAL 62502505745
CAL 75005005495
CAL 810001000 (from a higher conc. working solution)5Varies

Note: The volumes and concentrations should be adjusted based on the specific sensitivity of the instrument and the expected concentration range of the analyte in unknown samples.

Sample Analysis
  • Process the prepared calibration standards according to your established sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Analyze the extracted samples using the developed LC-MS or GC-MS method.

  • Integrate the peak areas for both the analyte (O-Toluic acid) and the internal standard (this compound).

Data Evaluation and Optimal Concentration Selection
  • Calculate the Peak Area Ratio: For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area.

    • Peak Area Ratio = (Peak Area of O-Toluic acid) / (Peak Area of this compound)

  • Construct the Calibration Curve: Plot the Peak Area Ratio (y-axis) against the corresponding analyte concentration (x-axis).

  • Assess Linearity: Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should ideally be ≥ 0.99.

  • Evaluate IS Response: Examine the absolute peak area of the this compound across all calibration standards. The response should be consistent and not show significant suppression or enhancement, especially at the highest analyte concentration.

  • Select the Optimal Concentration: The optimal this compound concentration is the one that results in the most linear calibration curve with a stable and consistent internal standard response across the entire analytical range.

Table 3: Acceptance Criteria for Optimal Internal Standard Concentration

ParameterAcceptance CriterionRationale
Linearity (r²) ≥ 0.99Ensures a proportional relationship between concentration and response ratio.
IS Peak Area Consistency RSD ≤ 15% across all standardsIndicates minimal matrix effects and consistent recovery.
Analyte/IS Response Ratio Should be within a reasonable range (e.g., 0.1 to 10)Avoids issues with detector saturation or poor signal-to-noise at the extremes of the curve.

Workflow for Optimizing this compound Concentration

The following diagram illustrates the logical workflow for selecting the appropriate concentration of this compound.

G Workflow for this compound Concentration Optimization A Define Analyte Concentration Range (LLOQ to ULOQ) B Select Trial Concentrations for this compound (e.g., Low, Medium, High) A->B C Prepare Calibration Curves with Fixed IS Concentrations B->C D Perform Sample Preparation and LC-MS/GC-MS Analysis C->D E Calculate Analyte/IS Peak Area Ratios D->E F Construct Calibration Curves and Assess Linearity (r²) E->F G Is r² ≥ 0.99 and IS Response Stable? F->G H Optimal this compound Concentration Selected G->H Yes I Adjust IS Concentration or Method Parameters G->I No I->B

Caption: Workflow for optimizing this compound concentration.

Conclusion

A systematic approach to selecting the concentration of this compound is fundamental to developing a robust and reliable quantitative assay. By following the detailed protocol and evaluation criteria outlined in these application notes, researchers can confidently determine the optimal internal standard concentration, leading to high-quality data in their scientific investigations and drug development processes.

References

Application Note: O-Toluic Acid-d7 Workflow for High-Throughput Enzyme Inhibition Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust, high-throughput screening (HTS) workflow for the identification of enzyme inhibitors using liquid chromatography-mass spectrometry (LC-MS/MS). The protocol describes a representative assay for "Enzyme Y," which metabolizes "Substrate X" to produce o-toluic acid. O-Toluic acid-d7 is employed as a stable isotope-labeled internal standard (SIL-IS) to ensure accurate quantification of the enzymatic product by correcting for matrix effects and variations during sample processing.[1] This method is highly specific, sensitive, and suitable for screening large compound libraries in a 96- or 384-well plate format.[2]

Introduction

In drug discovery, the identification of potent and selective enzyme inhibitors is a critical starting point. High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits" that modulate the activity of a biological target.[2][3] LC-MS/MS has become a preferred analytical technique for HTS due to its high sensitivity, specificity, and ability to directly measure the product of an enzymatic reaction.[4][5]

A significant challenge in quantitative bioanalysis is the variability introduced during sample preparation and potential signal suppression or enhancement from matrix components. The use of a stable isotope-labeled internal standard, which behaves nearly identically to the analyte during extraction and ionization, is the gold standard for mitigating these issues.[1] this compound serves as an ideal internal standard for the quantification of o-toluic acid, a xenobiotic metabolite.[6] This workflow provides a comprehensive protocol for an HTS campaign to identify inhibitors of an enzyme that produces o-toluic acid.

Principle of the Method

The assay quantifies the activity of "Enzyme Y" by measuring the formation of its metabolite, o-toluic acid, from "Substrate X." Test compounds are incubated with the enzyme and substrate. The reaction is then stopped ("quenched"), and a fixed concentration of the internal standard, this compound, is added to all samples. Following protein precipitation, the samples are analyzed by LC-MS/MS. The amount of o-toluic acid is determined by calculating the ratio of its peak area to the peak area of this compound. A reduction in the formation of o-toluic acid in the presence of a test compound indicates enzymatic inhibition.[7]

Materials and Reagents

Material/ReagentSupplierGrade
This compoundLGC Standards≥98% isotopic purity
O-Toluic acidSigma-Aldrich≥99%
"Enzyme Y" (e.g., recombinant human CYP)CorningHTS Grade
"Substrate X" (e.g., o-xylene)Sigma-Aldrich≥99%
NADPH Regenerating SystemCorningSolution A/B
Acetonitrile (ACN) with 0.1% Formic AcidThermo Fisher ScientificLC-MS Grade
Water with 0.1% Formic AcidThermo Fisher ScientificLC-MS Grade
Potassium Phosphate Buffer (0.1 M, pH 7.4)In-house preparationAnalytical Grade
96-well Assay PlatesGreiner Bio-OnePolypropylene, V-bottom
96-well Collection PlatesWaters2 mL deep well
Plate SealsAxygenAdhesive PCR Plate Seals

Experimental Protocols

Assay Plate Preparation
  • Compound Plating: Prepare serial dilutions of test compounds and controls in DMSO. Using an acoustic liquid handler or multichannel pipette, dispense 200 nL of each compound solution into the wells of a 96-well assay plate.

  • Controls:

    • Negative Control (0% Inhibition): Wells containing DMSO only.

    • Positive Control (100% Inhibition): Wells containing a known inhibitor of "Enzyme Y" at a concentration >10x its IC₅₀.

Enzymatic Reaction
  • Master Mix Preparation: Prepare an enzyme/substrate master mix in 0.1 M potassium phosphate buffer (pH 7.4) containing the NADPH regenerating system, "Enzyme Y", and "Substrate X".

  • Initiation: Using a multichannel pipette or automated dispenser, add 20 µL of the master mix to each well of the assay plate.

  • Incubation: Seal the plate and incubate for 30 minutes at 37°C. The incubation time should be within the determined linear range of the enzyme kinetics.[8]

Sample Quenching and Preparation
  • Quenching: To stop the reaction, add 80 µL of ice-cold acetonitrile containing 200 nM of this compound (Internal Standard Quench Solution) to all wells.

  • Protein Precipitation: Seal the plate and centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 60 µL of the supernatant to a new 96-well collection plate.

  • Dilution: Add 60 µL of LC-MS grade water to each well. Seal the plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: Shimadzu Nexera X2 or equivalent

  • MS System: Sciex QTRAP 6500+ or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

Time (min)% B
0.05
1.595
2.095
2.15
3.05

MS/MS Parameters (MRM):

AnalyteQ1 (m/z)Q3 (m/z)DP (V)CE (V)
O-Toluic acid135.191.14015
This compound142.198.14015

Data Analysis

  • Peak Area Integration: Integrate the peak areas for both o-toluic acid (Analyte) and this compound (IS) for each sample.

  • Calculate Peak Area Ratio (PAR):

    • PAR = Peak Area (Analyte) / Peak Area (IS)

  • Calculate Percent Inhibition:

    • % Inhibition = (1 - (PAR_compound - PAR_pos_ctrl) / (PAR_neg_ctrl - PAR_pos_ctrl)) * 100

Results

The following table shows representative data from a screening experiment. The use of this compound provides consistent internal standard peak areas, leading to reliable calculation of the peak area ratio and percent inhibition.

Well IDCompound Conc. (µM)Analyte Peak AreaIS Peak AreaPeak Area Ratio% Inhibition
A1 (Neg Ctrl)0854,3211,210,5430.7060.0%
A2 (Neg Ctrl)0861,1981,225,1100.7030.4%
B1 (Pos Ctrl)10015,2341,205,8890.01399.8%
B2 (Pos Ctrl)10014,9871,199,5430.012100.0%
C1 (Test Cmpd 1)10430,1121,215,3210.35450.7%
C2 (Test Cmpd 2)10845,6781,208,9910.6991.0%

Mandatory Visualizations

G cluster_prep Plate Preparation cluster_assay Enzymatic Assay cluster_sample_prep Sample Processing cluster_analysis Analysis Compound Compound Plating (96-well plate) Reaction Add Enzyme/Substrate Master Mix Compound->Reaction Controls Dispense Controls (Negative & Positive) Controls->Reaction Incubate Incubate at 37°C Reaction->Incubate Quench Quench Reaction with ACN + this compound (IS) Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Dilute Dilute for Analysis Transfer->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS Data Data Processing (% Inhibition) LCMS->Data

Caption: High-throughput screening workflow from compound plating to data analysis.

G sub Substrate X enzyme Enzyme Y sub->enzyme prod O-Toluic Acid (Metabolite) enzyme->prod Metabolism inhibitor Inhibitor (Test Compound) inhibitor->enzyme Blocks

Caption: Enzymatic reaction showing inhibition of metabolite formation.

Conclusion

This application note provides a detailed workflow for a high-throughput, LC-MS/MS-based enzyme inhibition assay. The incorporation of this compound as an internal standard is critical for achieving the accuracy and precision required for reliable hit identification from large compound libraries. The described methodology is adaptable to various enzymatic targets that produce o-toluic acid or other quantifiable small molecule metabolites, making it a valuable tool in modern drug discovery.

References

Application Notes and Protocols for Incorporating O-Toluic Acid-d7 in Clinical Mass Spectrometry Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of clinical mass spectrometry, the accuracy and precision of quantitative assays are paramount for reliable biomarker monitoring, therapeutic drug management, and xenobiotic analysis. The use of stable isotope-labeled internal standards is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development, effectively compensating for variability in sample preparation and instrument response. O-Toluic acid-d7, the deuterated analog of o-toluic acid, serves as an excellent internal standard for the quantification of aromatic carboxylic acids and other structurally related small molecules in complex biological matrices such as plasma and urine. Its chemical properties closely mimic those of the unlabeled analyte, ensuring co-elution and similar ionization behavior, which is crucial for accurate quantification.

This document provides detailed application notes and a representative protocol for the incorporation of this compound as an internal standard in a clinical LC-MS/MS assay. The methodologies described herein are based on established principles of bioanalytical method validation and are intended to serve as a comprehensive guide for researchers developing and implementing quantitative assays.

Experimental Protocols

Representative Clinical Assay: Quantification of an Aromatic Carboxylic Acid Analyte in Human Plasma

This protocol describes a hypothetical, yet representative, LC-MS/MS method for the quantification of a small molecule aromatic carboxylic acid analyte in human plasma using this compound as an internal standard.

1. Materials and Reagents

  • Analyte: Aromatic carboxylic acid of interest (analytical standard grade)

  • Internal Standard: this compound (≥98% isotopic purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (ultrapure, 18.2 MΩ·cm)

  • Biological Matrix: Drug-free human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Reagents for Sample Preparation: Trichloroacetic acid (TCA) or other suitable protein precipitation agent.

2. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) methanol:water to prepare a series of working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

3. Sample Preparation: Protein Precipitation

  • Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.

  • Pipette 50 µL of the appropriate matrix (blank plasma for standards, pooled plasma for QCs and unknowns) into the labeled tubes.

  • Spike 5 µL of the respective analyte working solution into the calibration standard and QC tubes. For blank samples, add 5 µL of 50:50 methanol:water.

  • Add 10 µL of the internal standard working solution (100 ng/mL) to all tubes except for the blank matrix samples (which will be used to assess potential interferences).

  • Vortex briefly to mix.

  • Add 150 µL of cold acetonitrile containing 1% formic acid to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Dilute with 100 µL of water containing 0.1% formic acid.

  • Seal the plate or cap the vials and place in the autosampler for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Temperature 550°C
Curtain Gas 30 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Collision Gas Nitrogen

5. Multiple Reaction Monitoring (MRM) Transitions

The following are representative MRM transitions. Optimal collision energies (CE) and declustering potentials (DP) should be determined empirically for the specific instrument used.

Compound Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (V)
Analyte (Example)[M-H]⁻Fragment 1-50-25
Analyte (Example)[M-H]⁻Fragment 2 (Qualifier)-50-35
This compound 142.197.1-45-22
This compound 142.169.1 (Qualifier)-45-30

Note: The MRM transitions for this compound are predicted based on the structure and common fragmentation of carboxylic acids (loss of CO2 and subsequent fragmentation of the deuterated phenyl ring). The exact masses may vary slightly based on the instrument's calibration.

Data Presentation: Quantitative Performance Characteristics

The following table summarizes the expected performance characteristics of a validated clinical mass spectrometry assay using this compound as an internal standard. These values are representative and should be established during method validation.

Parameter Acceptance Criteria Example Result
Linearity (r²) ≥ 0.990.998
Calibration Range Dependent on analyte concentrations1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy ±20%; Precision ≤20%1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.5% - 8.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.1% - 9.5%
Accuracy (%Bias) ± 15% (± 20% at LLOQ)-5.8% to 6.3%
Matrix Effect (%CV) ≤ 15%7.8%
Recovery (%) Consistent and reproducible85% - 95%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) spike_is Spike this compound (IS) plasma->spike_is protein_precip Protein Precipitation (Acetonitrile) spike_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilution supernatant->dilute lc_separation LC Separation (C18 Column) dilute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification reporting Reporting Results quantification->reporting

Caption: Workflow for the quantification of an analyte using this compound as an internal standard.

Logic of Internal Standard-Based Quantification

quantification_logic analyte Analyte Signal ratio Peak Area Ratio (Analyte / IS) analyte->ratio is Internal Standard (IS) Signal (this compound) is->ratio cal_curve Calibration Curve (Ratio vs. Concentration) ratio->cal_curve concentration Analyte Concentration cal_curve->concentration

Caption: The principle of quantification using a stable isotope-labeled internal standard.

Troubleshooting & Optimization

Preventing deuterium-hydrogen exchange of O-Toluic acid-d7 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing deuterium-hydrogen (D-H) exchange of O-Toluic acid-d7 in solution. Maintaining the isotopic purity of deuterated compounds is critical for the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for this compound?

A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from its environment, such as a protic solvent.[1][2] For this compound, this is a significant concern as it compromises its isotopic purity. This can lead to inaccurate results in quantitative analyses, such as mass spectrometry, where the deuterated compound is used as an internal standard.[3] The loss of deuterium alters the mass-to-charge ratio, potentially leading to underestimation of the analyte.[3]

Q2: Which deuterium atoms on this compound are most susceptible to exchange?

A2: Deuterium atoms on this compound can be categorized by their susceptibility to exchange. The deuterium on the carboxylic acid group (-COOD) is highly labile and will rapidly exchange with protons from any protic solvent.[3] The deuterons on the aromatic ring and the methyl group are generally more stable, but can still be subject to exchange under certain conditions, particularly catalyzed by acid or base.[4]

Q3: What are the primary factors that promote D-H exchange in solutions of this compound?

A3: The main factors promoting D-H exchange are:

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms.[1][4] For many organic molecules, the rate of exchange is at a minimum in the pH range of 2-3.[1]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including D-H exchange.[3]

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of protons and facilitate D-H exchange.[2] Aprotic solvents (e.g., acetonitrile, DMSO, chloroform) are preferred for maintaining the isotopic integrity of deuterated compounds.[2]

Q4: How should I store stock solutions of this compound to ensure long-term stability?

A4: For long-term stability, stock solutions of this compound should be prepared in a high-purity aprotic solvent, such as acetonitrile or DMSO.[5] These solutions should be stored at low temperatures, ideally at -20°C or -80°C, in tightly sealed vials to prevent exposure to atmospheric moisture.[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to the D-H exchange of this compound.

Problem: Loss of Isotopic Purity Detected by Mass Spectrometry or NMR

This is often observed as a decrease in the signal of the fully deuterated molecule and the appearance of signals corresponding to partially deuterated or non-deuterated O-Toluic acid.

Troubleshooting Workflow

G Troubleshooting D-H Exchange of this compound start Start: Suspected D-H Exchange check_solvent Step 1: Verify Solvent Type Is the solvent aprotic (e.g., ACN, DMSO)? start->check_solvent improper_solvent Issue: Protic Solvent (e.g., Water, Methanol) check_solvent->improper_solvent No check_ph Step 2: Assess Solution pH Is the pH outside the optimal stability range (if aqueous phase is present)? check_solvent->check_ph Yes correct_solvent Solution: Re-prepare in Aprotic Solvent improper_solvent->correct_solvent correct_solvent->check_ph improper_ph Issue: Acidic or Basic Conditions check_ph->improper_ph Yes check_temp Step 3: Evaluate Storage & Handling Temperature Are solutions stored at low temperature and handled on ice? check_ph->check_temp No correct_ph Solution: Adjust pH to near neutral or optimal range if possible. Use deuterated buffers. improper_ph->correct_ph correct_ph->check_temp improper_temp Issue: Elevated Temperature check_temp->improper_temp No check_exposure Step 4: Check for Exposure to Moisture Are containers properly sealed? Is handling done in a dry environment? check_temp->check_exposure Yes correct_temp Solution: Store at -20°C or -80°C. Minimize time at room temperature. improper_temp->correct_temp correct_temp->check_exposure moisture_exposure Issue: Atmospheric Moisture Contamination check_exposure->moisture_exposure No end End: Isotopic Purity Maintained check_exposure->end Yes correct_exposure Solution: Use tightly sealed vials. Handle in a glove box or under inert gas. moisture_exposure->correct_exposure correct_exposure->end

Caption: Troubleshooting workflow for D-H exchange.

Quantitative Data Summary

Specific quantitative data on the rate of deuterium-hydrogen exchange for this compound is not extensively available in public literature and is best determined empirically under your specific experimental conditions. However, the following table summarizes the expected relative stability based on established chemical principles.

ConditionSolventpHTemperatureExpected Stability of Aromatic & Methyl Deuterons
Optimal Aprotic (e.g., Acetonitrile, DMSO)N/A-20°C to -80°CHigh
Sub-optimal Aprotic (e.g., Acetonitrile, DMSO)N/ARoom TemperatureModerate
Poor Protic (e.g., Water, Methanol)NeutralLow (0-4°C)Low to Moderate
Very Poor Protic (e.g., Water, Methanol)Acidic (< 4) or Basic (> 8)Room TemperatureVery Low

Experimental Protocols

Protocol 1: Preparation and Storage of a Stable Stock Solution of this compound

This protocol describes the steps to prepare a stock solution of this compound with minimized risk of D-H exchange.

G Protocol for Preparing a Stable Stock Solution start Start: Prepare Stock Solution step1 1. Material Preparation: - this compound (solid) - High-purity aprotic solvent (e.g., Acetonitrile) - Inert gas (Argon or Nitrogen) - Dry glassware start->step1 step2 2. Weighing: Weigh the required amount of this compound in a dry vial under an inert atmosphere (e.g., in a glove box). step1->step2 step3 3. Dissolution: Add the appropriate volume of the aprotic solvent to the vial to achieve the desired concentration. step2->step3 step4 4. Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved. step3->step4 step5 5. Aliquoting & Storage: Aliquot the stock solution into smaller, single-use vials. Purge the headspace with inert gas before sealing tightly. step4->step5 step6 6. Final Storage: Store the aliquots at -20°C or -80°C in the dark. step5->step6 end End: Stable Stock Solution Prepared step6->end

Caption: Workflow for stable stock solution preparation.

Protocol 2: Monitoring the Isotopic Purity of this compound in Solution by LC-MS

This protocol provides a method to assess the stability of this compound in a given solution over time.

  • Preparation of Test Solution:

    • Prepare a solution of this compound in the solvent system of interest (e.g., your experimental mobile phase or sample diluent).

    • Transfer the solution to a sealed vial.

  • Time-Point Sampling:

    • Immediately after preparation (T=0), take an aliquot of the solution for LC-MS analysis.

    • Incubate the remaining solution under the desired experimental conditions (e.g., room temperature, 4°C).

    • Take further aliquots at regular time intervals (e.g., 1, 4, 8, 24, and 48 hours).

  • LC-MS Analysis:

    • Inject each aliquot onto an appropriate LC column (e.g., C18) for separation.

    • Use a mass spectrometer to monitor the ion signals for this compound and its potential isotopologues (d6, d5, etc.) as well as the non-deuterated O-Toluic acid.

  • Data Analysis:

    • For each time point, calculate the peak area for each monitored ion.

    • Determine the percentage of the total O-Toluic acid signal that corresponds to the fully deuterated (d7) form.

    • Plot the percentage of this compound remaining versus time to assess its stability in the tested solution.

References

Addressing poor peak shape of O-Toluic acid-d7 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor peak shape of O-Toluic acid-d7 in chromatography.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues leading to poor peak shape for this compound.

Issue: Peak Tailing

Q1: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue when analyzing acidic compounds like this compound and is often caused by secondary interactions with the stationary phase or issues with the mobile phase.[1][2]

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with the carboxylic acid group of this compound, leading to tailing.[3][4][5] At a mobile phase pH above the pKa of the silanol groups (typically around 3.5-4.5), they become ionized (SiO-) and can strongly interact with acidic analytes.[6]

    • Solution 1: Lower Mobile Phase pH: Decrease the mobile phase pH to at least 2 pH units below the pKa of this compound (approximately 3.9). A pH of 2.5-3 is often recommended to ensure the analyte is in its neutral, un-ionized form and to suppress the ionization of silanol groups.[1][7][8] This minimizes secondary ionic interactions.[2]

    • Solution 2: Use a Modern, End-Capped Column: Modern, high-purity silica columns (Type B) with advanced end-capping are designed to minimize the number of accessible silanol groups, thus reducing peak tailing for polar and acidic compounds.[1][9][10]

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of this compound, the analyte will exist in both its ionized and un-ionized forms, leading to peak broadening or splitting.[8][11]

    • Solution: As mentioned above, adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For this compound, a lower pH is generally preferred in reversed-phase chromatography to increase retention and improve peak shape.[7][12]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[9]

    • Solution: Reduce the injection volume or dilute the sample and reinject.[13]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.[14] An old or degraded column can also lead to poor performance.[13]

    • Solution: Flush the column with a strong solvent. If the problem persists, try replacing the column with a new one.[14]

Troubleshooting Workflow for Poor Peak Shape

TroubleshootingWorkflow start Poor Peak Shape Observed (Tailing, Fronting, Broadening) check_all_peaks Does the issue affect all peaks? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No system_issue Suspect System/Mechanical Issue yes_all_peaks->system_issue analyte_issue Suspect Analyte-Specific Issue no_all_peaks->analyte_issue check_frit Check for blocked column frit system_issue->check_frit check_connections Check for leaks or dead volume in connections system_issue->check_connections backflush Backflush or replace column check_frit->backflush fix_connections Remake connections check_connections->fix_connections end Improved Peak Shape backflush->end fix_connections->end check_ph Is mobile phase pH appropriate? (pH < pKa - 2 for acids) analyte_issue->check_ph yes_ph Yes check_ph->yes_ph Yes no_ph No check_ph->no_ph No check_overload Is column overload suspected? yes_ph->check_overload adjust_ph Adjust mobile phase pH no_ph->adjust_ph adjust_ph->end yes_overload Yes check_overload->yes_overload Yes no_overload No check_overload->no_overload No reduce_load Reduce injection volume or sample concentration yes_overload->reduce_load check_column Consider column chemistry (end-capping, age) no_overload->check_column reduce_load->end replace_column Use a modern, end-capped column or replace old column check_column->replace_column replace_column->end

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Frequently Asked Questions (FAQs)

Q2: What is the ideal mobile phase pH for analyzing this compound?

To achieve optimal peak shape and retention for this compound in reversed-phase chromatography, the mobile phase pH should be at least 2 units below its pKa. The pKa of O-Toluic acid is approximately 3.9. Therefore, a mobile phase pH between 2.5 and 3.0 is recommended.[7] This ensures the analyte is in its protonated, neutral form, which enhances retention on a C18 column and minimizes peak tailing by suppressing silanol interactions.[1][8]

Q3: Can the choice of organic modifier in the mobile phase affect the peak shape of this compound?

Yes, the organic modifier can influence peak shape. Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. While both can be used, methanol is more effective at masking residual silanol groups on the silica surface through hydrogen bonding, which can sometimes lead to improved peak shape for acidic compounds compared to acetonitrile.[5] However, the choice may also affect selectivity, so it's best to evaluate both during method development.

Q4: I'm observing peak fronting for this compound. What could be the cause?

Peak fronting is less common than tailing but can occur due to:

  • Column Overload: Similar to tailing, injecting too high a concentration of the analyte can lead to fronting.[1]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[15] Always try to dissolve your sample in the initial mobile phase if possible.

  • Column Collapse: This can happen if the column has been subjected to harsh conditions, leading to a void at the column inlet.[1]

Q5: How does temperature affect the peak shape of this compound?

Elevated column temperatures (e.g., 35-45°C) can sometimes improve peak shape by:

  • Reducing Mobile Phase Viscosity: This leads to more efficient mass transfer and can result in sharper peaks.

  • Altering Silanol Activity: Higher temperatures can sometimes reduce the strength of secondary interactions with silanol groups.

However, temperature can also affect selectivity and retention times, so it should be carefully controlled and optimized during method development.

Data Presentation

The following tables summarize the expected effects of key parameters on the chromatography of this compound.

Table 1: Effect of Mobile Phase pH on Peak Shape and Retention Time

Mobile Phase pHExpected Tailing Factor (Tf)Expected Retention TimeRationale
5.0> 1.5ShorterAnalyte is partially ionized, leading to secondary interactions and reduced retention.[8]
4.0 (near pKa)> 2.0Variable/BroadAnalyte exists in both ionized and neutral forms, causing significant peak broadening/tailing.[11]
3.01.1 - 1.4LongerAnalyte is mostly in its neutral form, minimizing silanol interactions.[7]
2.51.0 - 1.2LongestAnalyte is fully protonated, leading to optimal retention and peak symmetry.[12]

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Peak TailingSecondary silanol interactionsLower mobile phase pH to 2.5-3.0; Use an end-capped column.[1]
Mobile phase pH near analyte pKaAdjust pH to be at least 2 units below the pKa.[8]
Column overloadReduce injection volume or sample concentration.
Peak FrontingColumn overloadReduce injection volume or sample concentration.[1]
Sample solvent mismatchDissolve sample in the initial mobile phase.[15]
Split PeaksMobile phase pH close to pKaAdjust mobile phase pH.[8]
Column contamination/voidFlush or replace the column.[16]
Broad PeaksExtra-column volumeUse shorter, narrower tubing and check connections.[13]
Low column efficiencyReplace the column; optimize flow rate.[14]

Experimental Protocols

Protocol 1: HPLC Method for Improved Peak Shape of this compound

This protocol provides a starting point for achieving a symmetrical peak shape for this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol or acetonitrile.

    • Dilute the stock solution to the desired concentration using the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • HPLC System and Column:

    • HPLC System: A standard HPLC or UHPLC system with a UV or mass spectrometric detector.

    • Column: A modern, end-capped C18 column (e.g., ZORBAX Eclipse Plus C18, Waters XBridge C18). A common dimension is 4.6 x 150 mm, with 3.5 or 5 µm particles.[10]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7)

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-2 min: 20% B

      • 2-10 min: 20% to 80% B

      • 10-12 min: 80% B

      • 12-12.1 min: 80% to 20% B

      • 12.1-15 min: 20% B (equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 5 µL

    • Detection: UV at 230 nm or appropriate MS/MS transition.

  • Data Analysis:

    • Integrate the peak for this compound.

    • Calculate the tailing factor (also known as the asymmetry factor). A value between 0.9 and 1.2 is generally considered excellent.

Protocol 2: Column Flushing Procedure to Address Contamination

If column contamination is suspected, a thorough flushing procedure can help restore performance.

  • Disconnect the column from the detector.

  • Flush with the following solvents at a low flow rate (e.g., 0.5 mL/min) for at least 30 minutes each:

    • Mobile phase without buffer salts (e.g., water/acetonitrile) to remove any precipitated salts.

    • 100% Isopropanol

    • 100% Methylene Chloride (if compatible with your HPLC system)

    • 100% Isopropanol

    • 100% Acetonitrile

    • Mobile phase without buffer salts

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes before re-injecting the sample.

This comprehensive guide should equip you with the knowledge to effectively troubleshoot and resolve poor peak shape issues for this compound in your chromatographic analyses.

References

How to resolve chromatographic co-elution with O-Toluic acid-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions to help researchers resolve chromatographic co-elution issues encountered with O-Toluic acid and its deuterated internal standard, O-Toluic acid-d7.

Frequently Asked Questions (FAQs)

Q1: Why are my O-Toluic acid and this compound peaks partially separating instead of co-eluting?

You are observing a phenomenon known as the chromatographic isotope effect (CIE)[1][2]. In reversed-phase liquid chromatography (RP-LC), replacing hydrogen atoms with heavier deuterium atoms can slightly decrease the compound's hydrophobicity. This causes the deuterated internal standard (this compound) to be less retained on the non-polar stationary phase, typically resulting in a slightly shorter retention time than the non-deuterated analyte[2][3].

Q2: Why is perfect co-elution critical for my LC-MS analysis?

In quantitative bioanalysis using LC-MS, the stable isotopically labeled internal standard (SIL-IS) is used to correct for variations in sample preparation, injection volume, and, most importantly, matrix effects (ion suppression or enhancement)[3][4]. For this correction to be accurate, the analyte and the internal standard must experience the exact same conditions as they pass through the chromatographic system and enter the mass spectrometer. If they separate, they may be exposed to different levels of matrix effects, leading to inaccurate and unreliable quantification[5][6].

Q3: Is there a type of internal standard that avoids the chromatographic isotope effect?

Yes. Internal standards labeled with heavy isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) do not typically exhibit a significant chromatographic isotope effect.[4][6] These standards have nearly identical physicochemical properties to the analyte and will co-elute perfectly. If chromatographic modifications fail to resolve the issue, switching to a ¹³C-labeled internal standard is the most effective solution.[4][6]

Troubleshooting Guide for Co-elution

This guide provides a systematic approach to modify your chromatographic method to achieve co-elution or baseline separation, depending on your analytical goal.

Logical Troubleshooting Workflow

The following workflow provides a step-by-step process for addressing the co-elution challenge. Start with the most impactful and easily adjustable parameters first, such as the mobile phase.

G start Co-elution Issue: O-Toluic acid & this compound partially separated mob_phase 1. Optimize Mobile Phase start->mob_phase ph_adjust Adjust pH (2.5-2.8) mob_phase->ph_adjust org_mod Change Organic Modifier (ACN vs. MeOH) mob_phase->org_mod gradient Adjust Gradient Slope (Make shallower) mob_phase->gradient column 2. Change Stationary Phase ph_adjust->column Still separated? resolved Issue Resolved ph_adjust->resolved org_mod->column org_mod->resolved gradient->column gradient->resolved phenyl Try Phenyl-Hexyl or Biphenyl Column column->phenyl pfp Try Pentafluorophenyl (PFP) Column column->pfp temp_flow 3. Adjust Temp & Flow Rate phenyl->temp_flow Still separated? phenyl->resolved pfp->temp_flow pfp->resolved temp Decrease Temperature temp_flow->temp flow Decrease Flow Rate temp_flow->flow final_step 4. Consider Alternative IS temp->final_step Still separated? temp->resolved flow->final_step flow->resolved c13 Use ¹³C-labeled Internal Standard final_step->c13 c13->resolved

Caption: A step-by-step workflow for troubleshooting co-elution.

Mobile Phase Optimization

The mobile phase composition is the most powerful tool for manipulating retention and selectivity in reversed-phase chromatography.

O-Toluic acid is an acidic compound with a pKa of approximately 3.9.[7][8][9][10] To achieve consistent retention and good peak shape in RP-LC, the mobile phase pH should be controlled to be at least one pH unit below the pKa.[11] This ensures the acid is in its neutral, more hydrophobic form.

Recommendation: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 2.8 using an additive like formic acid.[12] Avoid operating near the pKa, as small pH variations can cause large shifts in retention time.

Table 1: Effect of Mobile Phase pH on Retention

pH of Aqueous Mobile Phase Analyte (O-Toluic Acid) RT (min) IS (this compound) RT (min) Resolution (Rs) Observation
4.0 (Near pKa) 2.15 2.10 0.6 Poor retention, broad peaks, partial separation.
3.5 3.80 3.72 0.8 Improved retention, still co-eluting poorly.

| 2.7 (Recommended) | 5.25 | 5.18 | 1.1 | Good retention and peak shape, improved separation. |

Note: Data are illustrative examples.

The choice of organic solvent (Acetonitrile vs. Methanol) and the gradient profile can significantly alter selectivity.

  • Acetonitrile (ACN): Generally provides lower viscosity and higher efficiency.

  • Methanol (MeOH): Can offer different selectivity due to its hydrogen-bonding capabilities.

  • Gradient Slope: A shallower gradient (i.e., a slower increase in organic solvent percentage over time) increases the opportunity for compounds to interact with the stationary phase, which can improve the resolution of closely eluting peaks.

Table 2: Effect of Organic Modifier on Separation

Organic Modifier Gradient Analyte RT (min) IS RT (min) Resolution (Rs)
Acetonitrile 5-95% in 5 min 5.25 5.18 1.1
Methanol 5-95% in 5 min 4.95 4.86 1.2

| Acetonitrile | 20-60% in 10 min (Shallow) | 7.10 | 6.98 | 1.5 |

Note: Data are illustrative examples.

Stationary Phase Selection

If mobile phase optimization is insufficient, changing the column chemistry can provide the necessary change in selectivity.

  • C18: The standard for reversed-phase, but may not resolve the isotope effect.

  • Phenyl-Hexyl / Biphenyl: These phases provide pi-pi interactions in addition to hydrophobic interactions, which can alter the retention mechanism for aromatic compounds like O-Toluic acid.

  • Pentafluorophenyl (PFP): This stationary phase is known for its unique selectivity, involving aromatic, dipole-dipole, and ion-exchange interactions. Studies have shown PFP columns can be effective at reducing the chromatographic deuterium effect.[13]

Table 3: Effect of Stationary Phase on Separation

Column Chemistry Analyte RT (min) IS RT (min) Resolution (Rs) Observation
Standard C18 5.25 5.18 1.1 Partial separation.
Phenyl-Hexyl 5.80 5.75 0.8 Reduced separation, closer to co-elution.

| PFP | 6.15 | 6.14 | < 0.5 | Near perfect co-elution achieved. |

Note: Data are illustrative examples.

Temperature and Flow Rate Adjustment
  • Temperature: Lowering the column temperature can sometimes increase viscosity and improve separation, but its effect is compound-dependent. A typical starting point is 30-40 °C.

  • Flow Rate: Reducing the flow rate (e.g., from 0.5 mL/min to 0.3 mL/min) increases the time the analytes spend in the column, which can enhance resolution.

Experimental Protocols

Sample Protocol for Method Development

This protocol provides a robust starting point for separating O-Toluic acid and its deuterated internal standard.

  • HPLC System: Any standard HPLC or UHPLC system.

  • Column: Start with a C18 column (e.g., 2.1 x 100 mm, 2.6 µm); if co-elution is not achieved, switch to a PFP column with similar dimensions.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.00 min: 20% B

    • 8.00 min: 70% B

    • 8.10 min: 95% B

    • 10.00 min: 95% B

    • 10.10 min: 20% B

    • 12.00 min: 20% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Sample Diluent: 50:50 Acetonitrile/Water

  • MS Detection: Electrospray Ionization in Negative Mode (ESI-). Monitor the specific m/z transitions for O-Toluic acid and this compound.

Underlying Chromatographic Principles

Understanding the factors that govern separation is key to effective troubleshooting. Chromatographic resolution (Rs) is determined by three key parameters: efficiency (N), selectivity (α), and retention factor (k).

G Rs Resolution (Rs) Peak Separation N Efficiency (N) Peak Width Rs->N alpha Selectivity (α) Relative Retention Rs->alpha k Retention Factor (k) Analyte Retention Rs->k sub_N Column Length Particle Size Flow Rate N->sub_N sub_alpha Mobile Phase Stationary Phase Temperature alpha->sub_alpha sub_k Mobile Phase Strength (Organic %) k->sub_k

Caption: Key factors influencing chromatographic resolution.

References

Improving signal-to-noise ratio for O-Toluic acid-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio (S/N) for O-Toluic acid-d7 in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a low signal-to-noise ratio for my this compound internal standard. What are the initial steps to troubleshoot this issue?

A low signal-to-noise ratio can originate from several factors, including issues with sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS) settings. A systematic approach is recommended to identify and resolve the problem.

Initial Troubleshooting Steps:

  • Verify Sample Preparation: Ensure the concentration of the this compound internal standard spiking solution is correct and that it has been added accurately to the samples.

  • Check for Contamination: Contamination in the mobile phase, sample vials, or the LC system can lead to high background noise. Use high-purity solvents and new or thoroughly cleaned vials.

  • Inspect the LC System: Check for leaks, ensure proper mobile phase flow, and verify that the column is not clogged or degraded.

  • Review MS Parameters: Confirm that the mass spectrometer is operating in the correct ionization mode and that the appropriate precursor and product ions for this compound are being monitored.

Q2: How can I optimize my LC method to improve the signal for this compound?

Optimizing the liquid chromatography method is crucial for achieving a good peak shape and high signal intensity. For this compound, a carboxylic acid, careful selection of the mobile phase and gradient conditions is key.

LC Optimization Strategies:

  • Mobile Phase pH: The pKa of O-Toluic acid is approximately 3.91.[1][2][3] To ensure it is deprotonated and suitable for negative ion mode ESI, the mobile phase pH should be at least 1.5 to 2 pH units above its pKa. A mobile phase containing a buffer like ammonium acetate or ammonium formate can help maintain a stable pH.

  • Organic Modifier: Acetonitrile or methanol are common organic modifiers for reversed-phase chromatography. The choice and gradient profile can significantly impact peak shape and retention time.

  • Column Selection: A C18 column is a common choice for the separation of small aromatic acids like O-Toluic acid.

Q3: What are the recommended MS/MS parameters for this compound, and how can I optimize them?

For tandem mass spectrometry (MS/MS), selecting the correct precursor and product ions (Multiple Reaction Monitoring - MRM) and optimizing the collision energy and cone/fragmentor voltage are critical for maximizing signal intensity.

Predicted MS/MS Parameters for this compound (Negative Ion Mode):

  • Precursor Ion [M-H]⁻: The molecular weight of this compound (C₈HD₇O₂) is approximately 143.19 g/mol . Therefore, the expected deprotonated precursor ion is m/z 142.2.

  • Product Ion: Based on the known fragmentation of o-toluic acid, which involves the loss of a methyl radical followed by CO, a likely fragmentation for the deuterated version would be the loss of the CD₃ group. However, a more common fragmentation for benzoic acids is the loss of CO₂ from the carboxyl group. For o-toluic acid, a characteristic fragmentation is the loss of H₂O. For the deuterated analogue, this would be the loss of HDO or D₂O. A prominent fragment for unlabeled o-toluic acid in GC-MS is observed at m/z 91 (tropylium cation after rearrangement) and m/z 118 (loss of water). For the deuterated version in negative mode ESI-MS/MS, a likely fragmentation would be the loss of CO₂ (44 Da), resulting in a product ion of m/z 98.2. Another possibility is the neutral loss of water.

Optimization Workflow:

  • Infuse a standard solution of this compound directly into the mass spectrometer.

  • Optimize Cone/Fragmentor Voltage: While monitoring the precursor ion (m/z 142.2), vary the cone or fragmentor voltage to find the value that maximizes the precursor ion intensity.

  • Determine Product Ions: Increase the collision energy and observe the fragmentation pattern to identify the most intense and stable product ions.

  • Optimize Collision Energy (CE): For the selected MRM transition (e.g., 142.2 -> 98.2), perform a collision energy ramp to determine the CE value that yields the highest product ion intensity.

Q4: I suspect matrix effects are suppressing the signal of my this compound. How can I confirm and mitigate this?

Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte, leading to signal suppression or enhancement.

Confirming Matrix Effects:

  • Post-extraction Spike: Compare the signal intensity of this compound spiked into a blank matrix extract with the signal of a neat standard solution at the same concentration. A significant decrease in signal in the matrix sample indicates ion suppression.

Mitigation Strategies:

  • Improve Sample Preparation: Employ more effective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Modify the LC gradient to better separate this compound from co-eluting matrix components.

  • Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby lessening their impact on ionization.

Data Summary Tables

Table 1: Physicochemical Properties of O-Toluic Acid

PropertyValueReference
Molecular FormulaC₈H₈O₂[1][3]
Molecular Weight136.15 g/mol [1][3]
pKa~3.91[1][2][3]
Melting Point102-104 °C[1][3]

Table 2: Mass Spectrometry Parameters for this compound (Predicted)

ParameterRecommended SettingNotes
Ionization ModeElectrospray Ionization (ESI), NegativeSuitable for carboxylic acids.
Precursor Ion (m/z)142.2[M-H]⁻ for C₈HD₇O₂
Product Ion (m/z)98.2Predicted loss of CO₂. Requires experimental verification.
Cone/Fragmentor VoltageInstrument dependentOptimize by infusion to maximize precursor ion intensity.
Collision Energy (eV)Instrument dependentOptimize by infusion to maximize product ion intensity for the selected transition.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general procedure for extracting this compound from a plasma matrix. The specific SPE sorbent and solvents may require further optimization.

  • Sample Pre-treatment: To 100 µL of plasma, add the this compound internal standard solution. Acidify the sample with 100 µL of 2% formic acid in water.

  • SPE Cartridge Conditioning: Condition a mixed-mode or polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow Start Low S/N for this compound Check_Sample_Prep Verify IS Concentration and Spiking Accuracy Start->Check_Sample_Prep Sample_Prep_OK Sample Prep OK? Check_Sample_Prep->Sample_Prep_OK Check_Contamination Inspect Solvents, Vials, and LC System for Contamination LC_System_OK LC System OK? Check_Contamination->LC_System_OK Check_LC_System Check for Leaks, Flow Rate, and Column Integrity MS_Params_OK MS Parameters OK? Check_LC_System->MS_Params_OK Check_MS_Params Confirm Ionization Mode and MRM Transitions Sample_Prep_OK->Check_Contamination Yes Optimize_LC Optimize Mobile Phase pH and Gradient Sample_Prep_OK->Optimize_LC No LC_System_OK->Check_LC_System Yes LC_System_OK->Optimize_LC No Optimize_MS Optimize Cone Voltage and Collision Energy MS_Params_OK->Optimize_MS No Matrix_Effects Investigate Matrix Effects MS_Params_OK->Matrix_Effects Yes Resolved Issue Resolved Optimize_LC->Resolved Optimize_MS->Resolved Resolve_Matrix Improve Sample Cleanup or Adjust Chromatography Matrix_Effects->Resolve_Matrix Resolve_Matrix->Resolved

Caption: Troubleshooting workflow for low signal-to-noise ratio.

MS_Optimization_Workflow Start Start MS Optimization Infuse_Standard Infuse this compound Standard Solution Start->Infuse_Standard Optimize_Cone_Voltage Optimize Cone/Fragmentor Voltage for Precursor Ion Infuse_Standard->Optimize_Cone_Voltage Identify_Product_Ions Identify Stable and Intense Product Ions Optimize_Cone_Voltage->Identify_Product_Ions Optimize_Collision_Energy Optimize Collision Energy for each MRM Transition Identify_Product_Ions->Optimize_Collision_Energy End Optimized Method Optimize_Collision_Energy->End

Caption: MS/MS optimization workflow for this compound.

References

Technical Support Center: Quantification of O-Toluic Acid-d7 in Urine Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of O-Toluic acid-d7 in urine samples using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in urine analysis?

This compound is a stable isotope-labeled internal standard (SIL-IS) for O-Toluic acid. O-Toluic acid is a metabolite of o-xylene, and its quantification in urine is used for biological monitoring of occupational exposure to xylene.[1][2][3][4][5] The deuterated internal standard is crucial for accurate quantification as it co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression or enhancement, thus correcting for variations during sample preparation and analysis.[6]

Q2: What are the main challenges in quantifying this compound in urine?

The primary challenges include:

  • Matrix Effects: Urine is a complex biological matrix containing salts, urea, and other endogenous compounds that can interfere with the ionization of O-Toluic acid and its internal standard, leading to ion suppression or enhancement.[7]

  • Sample Preparation: Inefficient extraction and cleanup can result in low recovery of the analyte and internal standard, as well as the introduction of interfering substances.

  • Metabolite Conjugation: O-Toluic acid can be present in urine as a glucuronide conjugate.[5] Incomplete hydrolysis (deconjugation) of this conjugate can lead to an underestimation of the total O-Toluic acid concentration.[8]

  • Chromatographic Separation: Poor chromatographic resolution can lead to co-elution with other matrix components, causing interference.

Q3: Is enzymatic hydrolysis necessary for the analysis of O-Toluic acid in urine?

Yes, it is highly recommended. O-Toluic acid, as a metabolite of o-xylene, can be excreted in urine as a glucuronide conjugate.[5] To quantify the total O-Toluic acid concentration, enzymatic hydrolysis with β-glucuronidase is necessary to cleave the glucuronide moiety and release the free acid for analysis.[8][9][10] The efficiency of the hydrolysis step should be carefully optimized.[11]

Q4: What type of sample preparation is most suitable for this compound in urine?

Solid-phase extraction (SPE) is a commonly used and effective technique for the extraction and cleanup of organic acids from urine.[2][10][12] A mixed-mode anion exchange SPE cartridge can be effective for retaining and eluting carboxylic acids.[12] The "dilute-and-shoot" method, while simpler, may suffer from significant matrix effects and may not provide sufficient sensitivity for low concentrations.[13]

Troubleshooting Guide

This guide addresses common problems encountered during the LC-MS/MS analysis of this compound in urine.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for O-Toluic Acid and this compound 1. Inefficient Extraction: Poor recovery from the sample preparation steps. 2. Ion Suppression: Significant matrix effects from co-eluting endogenous compounds. 3. Incorrect MS/MS Transitions: The mass spectrometer is not monitoring the correct precursor and product ions. 4. Suboptimal Ionization Source Conditions: Inefficient ionization of the analytes.1. Optimize Sample Preparation: Evaluate different SPE sorbents and elution solvents. Ensure proper pH adjustment of the urine sample before extraction. 2. Improve Chromatographic Separation: Modify the LC gradient to better separate the analytes from interfering matrix components. 3. Verify MS/MS Parameters: Infuse a standard solution of O-Toluic acid and this compound to confirm and optimize the MRM transitions and collision energies. 4. Optimize Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperature to maximize the signal for the analytes.
High Variability in Results (Poor Precision) 1. Inconsistent Sample Preparation: Variability in manual extraction steps. 2. Matrix Effects: Inconsistent ion suppression or enhancement between samples. 3. Instability of Analytes: Degradation of O-Toluic acid or its internal standard during sample processing or storage.1. Automate Sample Preparation: If possible, use an automated system for SPE to improve consistency. 2. Use a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard to compensate for matrix effects. Ensure it is added at the beginning of the sample preparation process. 3. Assess Analyte Stability: Perform stability experiments at different temperatures and for different durations to ensure the integrity of the analytes.
Peak Tailing or Splitting 1. Column Contamination: Buildup of matrix components on the analytical column. 2. Incompatible Injection Solvent: The solvent used to reconstitute the sample extract is too strong compared to the initial mobile phase. 3. Column Degradation: The stationary phase of the column is damaged.1. Implement a Column Wash Step: After each analytical run, include a high-organic wash step to clean the column. 2. Match Injection Solvent to Mobile Phase: Reconstitute the dried extract in a solvent that is similar in composition to the initial mobile phase. 3. Replace the Analytical Column: If peak shape does not improve with washing, the column may need to be replaced.
Carryover in Blank Injections 1. Contamination in the LC System: Adsorption of the analytes to tubing, the injection port, or the column. 2. Insufficient Needle Wash: The autosampler needle is not being adequately cleaned between injections.1. Optimize Wash Solvents: Use a strong, organic solvent in the needle wash and throughout the LC system to remove residual analytes. 2. Increase Wash Volume and Duration: Increase the volume of the wash solvent and the duration of the wash cycle in the autosampler settings.

Experimental Protocols

This section provides a representative methodology for the quantification of O-Toluic acid in human urine using this compound as an internal standard. This protocol should be considered a starting point and may require further optimization.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Vortex each sample for 15 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to remove particulate matter.

  • Internal Standard Spiking:

    • To 1 mL of supernatant, add 20 µL of this compound working solution (concentration should be in the mid-range of the calibration curve).

  • Enzymatic Hydrolysis:

    • Add 500 µL of acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/arylsulfatase solution.

    • Incubate at 37°C for 3 hours to deconjugate O-Toluic acid glucuronide.[9]

  • Solid-Phase Extraction:

    • Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

    • Loading: Load the pre-treated urine sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.

    • Elution: Elute the analytes with 2 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

  • Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    1.0 95 5
    5.0 10 90
    6.0 10 90
    6.1 95 5

    | 8.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MS/MS Transitions (Example):

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    O-Toluic Acid 135.1 91.1 -15

    | this compound | 142.1 | 97.1 | -15 |

Quantitative Data Summary

The following tables present example validation data for a method based on the protocol above. These values are representative and should be established for each specific laboratory method.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
O-Toluic Acid1 - 1000> 0.995

Table 2: Accuracy and Precision (Intra- and Inter-Day)

Spiked Concentration (ng/mL)Intra-Day Precision (%RSD)Intra-Day Accuracy (%)Inter-Day Precision (%RSD)Inter-Day Accuracy (%)
5< 1095 - 105< 1590 - 110
50< 898 - 102< 1095 - 105
500< 599 - 101< 898 - 102

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
O-Toluic Acid85 - 11080 - 120
This compound85 - 11080 - 120

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine_sample Urine Sample Collection centrifugation Centrifugation urine_sample->centrifugation is_spike Internal Standard Spiking (this compound) centrifugation->is_spike hydrolysis Enzymatic Hydrolysis (β-glucuronidase) is_spike->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Injection reconstitution->lc_ms data_acquisition Data Acquisition (MRM) lc_ms->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing

Caption: Experimental workflow for this compound quantification in urine.

troubleshooting_workflow cluster_solutions Potential Solutions start Problem Encountered (e.g., Low Signal) check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_lc Evaluate LC Performance (Peak Shape, Retention Time) start->check_lc check_ms Verify MS Parameters (Transitions, Source Conditions) start->check_ms optimize_spe Optimize SPE check_sample_prep->optimize_spe optimize_gradient Adjust LC Gradient check_lc->optimize_gradient clean_system Clean LC System & Column check_lc->clean_system optimize_ms Optimize MS Source check_ms->optimize_ms resolved Problem Resolved optimize_spe->resolved optimize_gradient->resolved clean_system->resolved optimize_ms->resolved

Caption: A logical troubleshooting workflow for LC-MS/MS analysis issues.

References

Adjusting for isotopic interference in O-Toluic acid-d7 measurements

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for O-Toluic acid-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions related to the use of this compound as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of O-Toluic acid, where seven hydrogen atoms have been replaced by deuterium. It is used as an internal standard in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS). Because its chemical and physical properties are nearly identical to the unlabeled O-Toluic acid (the analyte), it can be used to account for variability during sample preparation, chromatography, and ionization, leading to more accurate and precise measurements.[1][2][3] The mass spectrometer can differentiate between the analyte and the heavier internal standard, allowing for reliable quantification.

Q2: What is isotopic interference and how does it affect my this compound measurements?

Isotopic interference, or "cross-talk," occurs when the isotopic distribution of the analyte contributes to the signal of the internal standard, or vice-versa.[4] O-Toluic acid, like all organic molecules, has naturally occurring heavier isotopes (e.g., ¹³C). This can lead to a small signal at a mass-to-charge ratio (m/z) that overlaps with the signal of the deuterated internal standard. This is particularly relevant when the analyte concentration is very high relative to the internal standard. This can lead to an inaccurate response ratio and a positive bias in the quantification of the analyte.

Q3: How can I determine the isotopic purity of my this compound standard?

The isotopic purity of your this compound standard should be verified to ensure it does not contain a significant amount of the unlabeled analyte. This can be assessed by analyzing a high-concentration solution of the standard alone using high-resolution mass spectrometry (HRMS).[5] The resulting spectrum will show the distribution of the different deuterated species and any unlabeled O-Toluic acid.

Troubleshooting Guides

Issue 1: Inaccurate quantification due to isotopic interference.

Symptoms:

  • Non-linear calibration curves, especially at higher concentrations.

  • Positive bias in quality control samples.

  • Inaccurate results for unknown samples.

Troubleshooting Workflow:

start Inaccurate Quantification (Suspected Isotopic Interference) assess_purity Assess Isotopic Purity of This compound start->assess_purity analyze_blank Analyze Blank Sample Spiked with High Concentration of Analyte assess_purity->analyze_blank Purity Confirmed calculate_contribution Calculate Contribution of Analyte's Isotopes to IS Signal analyze_blank->calculate_contribution apply_correction Apply Mathematical Correction Factor to Data calculate_contribution->apply_correction result Accurate Quantification apply_correction->result

Workflow for correcting isotopic interference.

Detailed Steps:

  • Assess Isotopic Purity: Analyze a concentrated solution of your this compound standard using a high-resolution mass spectrometer to confirm its isotopic purity and identify the presence of any unlabeled O-Toluic acid.

  • Determine Analyte Contribution: Prepare a blank sample (matrix without analyte or internal standard) and spike it with a high concentration of unlabeled O-Toluic acid. Analyze this sample and measure the signal intensity at the m/z of this compound. This will quantify the contribution of the analyte's natural isotopes to the internal standard's signal.

  • Calculate Correction Factor: Based on the data from the previous step, a correction factor can be calculated to account for the isotopic overlap.

  • Apply Mathematical Correction: A mathematical correction can be applied to your data. A simplified approach is presented in the experimental protocol below. For more complex scenarios, a non-linear calibration function may be necessary.[4]

Issue 2: Poor peak shape or retention time shifts for this compound.

Symptoms:

  • Broad, tailing, or fronting peaks for this compound.

  • Inconsistent retention times between runs.

  • Co-elution issues with the analyte.

Troubleshooting Steps:

  • Mobile Phase pH: As an aromatic carboxylic acid, the retention of O-Toluic acid is highly dependent on the pH of the mobile phase. Ensure the pH is stable and appropriate for your column chemistry. A pH below the pKa of O-Toluic acid (~3.9) will ensure it is in its neutral form and better retained on a C18 column.

  • Column Condition: Column degradation can lead to poor peak shape. Flush the column or try a new column to see if the issue is resolved.

  • Sample Matrix Effects: Components in the sample matrix can interfere with the chromatography. Optimize your sample preparation method to remove interfering substances.[6]

  • Deuterium Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts on reverse-phase columns. This can lead to differential matrix effects if the co-elution is not perfect.[7] Adjusting the mobile phase composition or gradient may be necessary to improve co-elution.

Experimental Protocols

Protocol 1: Determining the Isotopic Contribution and Applying a Correction Factor

This protocol provides a method to determine the contribution of unlabeled O-Toluic acid to the this compound signal and apply a simplified correction.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of unlabeled O-Toluic acid at a high concentration (e.g., 100 µg/mL) in a suitable solvent.

    • Prepare a working solution of this compound at the concentration used in your assay.

  • Mass Spectrometric Analysis:

    • Inject the high-concentration unlabeled O-Toluic acid solution and monitor the mass transitions for both the unlabeled analyte and the deuterated internal standard.

    • Inject a blank solvent and the this compound working solution to determine any background signal and the response of the internal standard.

  • Data Analysis and Correction:

    • Calculate the Contribution Factor (CF): CF = (Area of IS transition in high analyte sample) / (Area of analyte transition in high analyte sample)

    • Apply the Correction to Experimental Data: Corrected IS Area = Measured IS Area - (CF * Measured Analyte Area in the same sample)

    • Use the Corrected IS Area for calculating the peak area ratio for quantification.

Data Presentation:

SampleAnalyte Peak AreaIS Peak Area (Uncorrected)IS Peak Area (Corrected)
High Conc. Analyte1,500,00015,000N/A
Blank05050
Sample 1250,000105,000102,500
Sample 2750,000110,000102,500

In this example, the Contribution Factor (CF) would be 15,000 / 1,500,000 = 0.01.

Visualizations

Logical Workflow for Isotopic Interference Correction

cluster_problem Problem Identification cluster_investigation Investigation cluster_correction Correction cluster_outcome Outcome inaccurate_quant Inaccurate Quantification (e.g., non-linear curve) check_purity 1. Check Isotopic Purity of this compound inaccurate_quant->check_purity determine_overlap 2. Determine Isotopic Overlap from Analyte check_purity->determine_overlap calculate_cf 3. Calculate Correction Factor determine_overlap->calculate_cf apply_correction 4. Apply Correction to Experimental Data calculate_cf->apply_correction accurate_results Accurate and Reliable Quantification apply_correction->accurate_results

References

Validation & Comparative

Navigating Precision: A Comparative Guide to Method Validation for Quantitative Analysis Using O-Toluic Acid-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. This guide provides an objective comparison of method validation for the quantitative analysis of O-Toluic acid, with a focus on the use of its deuterated internal standard, O-Toluic acid-d7. Supported by experimental data from analogous compounds and established analytical methodologies, this document offers a comprehensive resource for developing and validating robust analytical methods.

The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry-based assays. Its chemical and physical properties are nearly identical to the analyte of interest, O-Toluic acid, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-behavior allows for the correction of variability, leading to enhanced accuracy and precision in analytical results.

Performance Comparison of Analytical Methods

The primary methods for the quantitative analysis of O-Toluic acid include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). When coupled with the use of a deuterated internal standard like this compound, these techniques provide high sensitivity and selectivity.

While specific validation data for this compound is not extensively published, the validation parameters for a structurally similar compound, benzoic acid, using its deuterated internal standard (benzoic acid-d5) by GC-MS, serve as a reliable proxy. The following table summarizes the expected performance characteristics for a validated quantitative method for O-Toluic acid using this compound, based on established methodologies for similar aromatic carboxylic acids.

Validation Parameter LC-MS/MS GC-MS
Linearity (r²) >0.99>0.99
Accuracy (% Recovery) 85-115%90-110%
Precision (%RSD) <15%<15%
Limit of Detection (LOD) Low ng/mLSub ng/mL
Limit of Quantification (LOQ) Low ng/mLLow ng/mL
Specificity High (based on MRM transitions)High (based on mass spectra)

Note: The data presented in this table is representative of typical performance for the quantitative analysis of aromatic carboxylic acids using a deuterated internal standard and may vary based on the specific matrix and instrumentation.

Alternative Internal Standards for O-Toluic Acid Analysis

While this compound is the ideal internal standard, other compounds can be considered. The choice of an internal standard is critical and should be based on structural similarity, chromatographic behavior, and commercial availability.

Internal Standard Structural Similarity to O-Toluic Acid Potential for Co-elution Commercial Availability Primary Advantage Potential Disadvantage
This compound Identical (Isotopologue)HighReadily AvailableGold standard; corrects for most variabilitiesHigher cost than non-deuterated analogs
Benzoic acid-d5 High (Aromatic Carboxylic Acid)GoodReadily AvailableGood proxy; corrects for many variabilitiesDifferences in retention time and ionization efficiency may occur
m-Toluic acid or p-Toluic acid High (Isomer)GoodReadily AvailableCost-effectiveMay not perfectly mimic the analyte's behavior in the matrix and ion source
2-Methoxybenzoic acid ModerateModerateReadily AvailableCan be used if deuterated standards are unavailableSignificant differences in physicochemical properties can lead to inaccurate correction

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable quantitative analysis. The following is a representative experimental protocol for the LC-MS/MS analysis of O-Toluic acid using this compound as an internal standard.

Sample Preparation (Plasma)
  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions:

    • O-Toluic acid: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

Note: Specific MRM transitions need to be optimized for the instrument used.

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental and logical workflows.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification

Experimental Workflow for O-Toluic Acid Analysis

logical_relationship analyte O-Toluic Acid (Unknown Concentration) ratio Peak Area Ratio (Analyte / IS) analyte->ratio is This compound (Known Concentration) is->ratio cal_curve Calibration Curve ratio->cal_curve Comparison concentration Calculated Concentration of O-Toluic Acid cal_curve->concentration Determination

Quantitative Analysis using an Internal Standard

O-Toluic Acid-d7 vs. 13C-Labeled Internal Standards: A Comparative Guide to Ensuring Bioanalytical Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of analytes in complex biological matrices is a cornerstone of drug development and clinical research. The use of stable isotope-labeled internal standards (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) is the gold standard for achieving reliable and reproducible results.[1][2] A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier isotope, such as deuterium (²H or D) or carbon-13 (¹³C).[3] This guide provides a comprehensive comparison of deuterium-labeled (in this case, o-toluic acid-d7) and ¹³C-labeled internal standards, offering data-driven insights and detailed experimental protocols to aid in the selection of the most appropriate standard for your bioanalytical assays.

While deuterium-labeled standards are more common and generally less expensive, they possess inherent drawbacks that can impact assay accuracy.[3] In contrast, ¹³C-labeled standards are widely considered to provide a more robust and accurate quantification, though often at a higher cost.[4][5] This guide will delve into the critical performance differences between these two types of internal standards.

Key Performance Differences: A Head-to-Head Comparison

The choice between a deuterium-labeled and a ¹³C-labeled internal standard can significantly influence the outcome of a quantitative bioanalytical method. The following table summarizes the key performance characteristics based on established principles in mass spectrometry.

FeatureThis compound (Deuterium Labeled)O-Toluic Acid-¹³C (Carbon-13 Labeled)Rationale & Implications for Bioanalysis
Chromatographic Co-elution Often elutes slightly earlier than the unlabeled analyte due to the deuterium isotope effect.[6]Co-elutes perfectly with the unlabeled analyte.[1][5]Perfect co-elution is critical for the accurate compensation of matrix effects, which can vary across a chromatographic peak. For complex matrices like plasma or urine, ¹³C-labeled standards are more likely to experience the exact same ionization suppression or enhancement as the analyte, leading to more accurate quantification.[5][7]
Isotopic Stability Can be susceptible to back-exchange (D for H) in certain solvents or under specific pH conditions, particularly if the label is on an exchangeable site.[3]Highly stable, with no risk of back-exchange.[3]Loss of the isotopic label can lead to an underestimation of the internal standard concentration and a corresponding overestimation of the analyte concentration. The stability of ¹³C labels ensures the integrity of the standard throughout sample preparation and analysis.
Matrix Effect Compensation May provide incomplete compensation if chromatographic separation occurs. Different retention times can lead to differential ion suppression for the analyte and the internal standard.[7]Provides the most accurate compensation for matrix effects due to identical chromatographic behavior and ionization characteristics.[4][8]The primary purpose of a SIL-IS is to mimic the behavior of the analyte. The superior co-elution of ¹³C-labeled standards ensures they are the best choice for mitigating the impact of matrix effects.[9][10]
Accuracy and Precision Can be compromised by isotopic effects and instability, potentially leading to a bias in the results.[11]Generally provides higher accuracy and precision due to the absence of isotopic effects and greater stability.[11][12]For regulated bioanalysis, the improved accuracy and precision offered by ¹³C-labeled standards can be critical for meeting stringent regulatory requirements.[2][13]
Cost and Availability Generally less expensive and more readily available.[3]Typically more expensive and may require custom synthesis, leading to longer lead times.[2]The choice of internal standard may be influenced by budget and project timelines. However, the potential for developing a more robust and reliable assay with a ¹³C-labeled standard can offset the initial higher cost.

Quantitative Data Summary

The following tables present illustrative data from a hypothetical bioanalytical method validation for o-toluic acid in human plasma, comparing the performance of this compound and o-toluic acid-¹³C as internal standards. This data reflects the typical performance differences observed in practice.

Table 1: Accuracy and Precision

QC LevelInternal StandardNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (% CV)
LLOQThis compound11.1212.08.5
O-Toluic Acid-¹³C11.033.04.2
Low QCThis compound33.217.06.8
O-Toluic Acid-¹³C33.051.73.1
Mid QCThis compound5054.59.05.5
O-Toluic Acid-¹³C5050.81.62.5
High QCThis compound150163.59.04.9
O-Toluic Acid-¹³C150152.11.41.9

Table 2: Matrix Effect and Recovery

ParameterInternal StandardMean Value% CV
Matrix FactorThis compound0.8512.5
O-Toluic Acid-¹³C0.983.8
RecoveryThis compound82.3%9.7
O-Toluic Acid-¹³C88.5%4.1

Experimental Protocols

A rigorous bioanalytical method validation is essential to compare the performance of the two internal standards. Below is a detailed protocol for such a validation.

Objective: To compare the accuracy, precision, matrix effect, and recovery of a quantitative LC-MS/MS method for o-toluic acid in human plasma using either this compound or o-toluic acid-¹³C as the internal standard.

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of o-toluic acid, this compound, and o-toluic acid-¹³C in methanol at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the o-toluic acid stock solution to create working solutions for calibration standards and quality control (QC) samples.

  • Prepare separate working solutions for the this compound and o-toluic acid-¹³C internal standards at a concentration of 100 ng/mL in methanol.

2. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of blank human plasma, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the respective internal standard working solution (either this compound or o-toluic acid-¹³C).

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Parameters:

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray ionization (ESI), negative mode

  • MRM Transitions:

    • o-Toluic acid: [Precursor ion] -> [Product ion]

    • This compound: [Precursor ion+7] -> [Product ion]

    • o-Toluic acid-¹³C: [Precursor ion+X] -> [Product ion] (X depends on the number of ¹³C labels)

4. Method Validation Procedures:

  • Accuracy and Precision: Analyze five replicates of QC samples at four concentration levels (LLOQ, Low, Mid, High) in three separate analytical runs.[2]

  • Matrix Effect: Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution. This should be performed with at least six different lots of human plasma.

  • Recovery: Determine the extraction recovery by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Selectivity: Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of the analyte and internal standards.[2]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comparative validation of the two internal standards.

G stock Stock Solutions (Analyte, IS-d7, IS-13C) cal_qc Calibration Standards & QCs (Spiked in Plasma) stock->cal_qc ws_is Working IS Solutions stock->ws_is sample_prep Protein Precipitation (Plasma + IS + Acetonitrile) cal_qc->sample_prep ws_is->sample_prep centrifuge Centrifugation sample_prep->centrifuge supernatant Supernatant Transfer centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms accuracy Accuracy & Precision lcms->accuracy matrix Matrix Effect lcms->matrix recovery Recovery lcms->recovery

Caption: Workflow for the comparative validation of internal standards.

Conclusion

For the routine analysis of o-toluic acid where the highest level of accuracy and method robustness is required, ¹³C-labeled internal standards are the superior choice.[1] Their ability to co-elute with the native analyte ensures the most effective compensation for matrix effects and ion suppression, which are common challenges in complex biological samples.[4][5] This leads to more reliable and defensible quantitative data, which is paramount in regulated environments.

While this compound may be a viable option for less stringent research applications, careful method development and validation are required to mitigate the potential for isotopic effects and instability.[3] Ultimately, the choice between deuterium and ¹³C-labeled internal standards will depend on the specific application, the required level of accuracy, and budgetary constraints. For regulated bioanalysis and the development of reference methods, the investment in ¹³C-labeled standards is strongly recommended.[1]

References

The Gold Standard for Quantification: A Comparative Guide to O-Toluic Acid-d7 and its Structural Analogs as Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides a comprehensive comparison of O-Toluic acid-d7, a deuterated stable isotope-labeled internal standard, with its common structural analogs, offering experimental insights into their performance in liquid chromatography-mass spectrometry (LC-MS) applications.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] this compound, in which seven hydrogen atoms are replaced with deuterium, is chemically almost identical to the analyte, O-Toluic acid. This near-identical physicochemical behavior allows it to effectively compensate for variations throughout the analytical workflow, including sample extraction, matrix effects, and instrument response.[3][4] Structural analogs, such as p-Toluic acid and Benzoic acid-d5, offer a more cost-effective alternative but may not provide the same level of accuracy and precision due to differences in their chemical properties.[2]

Performance Comparison: this compound vs. Structural Analogs

The ideal internal standard should co-elute with the analyte and exhibit identical ionization and extraction characteristics.[3] Deuterated standards like this compound closely mimic the analyte's behavior, leading to superior correction for analytical variability.[4] Structural analogs, due to differences in their chemical structure, may have different retention times, ionization efficiencies, and extraction recoveries, which can compromise the accuracy of quantification.

Parameter This compound p-Toluic acid (Structural Analog) Benzoic acid-d5 (Structural Analog) Reference
Chemical Structure Isotopically labeled O-Toluic acidIsomer of O-Toluic acidDeuterated analog of a different compound
Co-elution with O-Toluic acid HighModerate to LowLow[4]
Compensation for Matrix Effects ExcellentModeratePoor to Moderate[2][4]
Accuracy HighModerateModerate to Low[1]
Precision (%RSD) LowModerateModerate to High[1]
Extraction Recovery Consistency HighModerateModerate
Cost HighLowModerate

Table 1: Performance Comparison of Internal Standards for O-Toluic Acid Analysis. This table summarizes the key performance characteristics of this compound and its structural analogs as internal standards for the quantitative analysis of O-Toluic acid.

Experimental Data Summary

Internal Standard Analyte Concentration (ng/mL) Accuracy (%) Precision (%RSD) Recovery (%) Matrix Effect (%)
This compound 1098.53.29597
100101.22.59698
100099.81.89496
p-Toluic acid 1092.18.58885
100105.76.29088
100094.35.18786
Benzoic acid-d5 1088.512.18278
100108.29.88581
100091.78.58379

Table 2: Hypothetical Performance Data for the Quantification of O-Toluic Acid. This table presents expected accuracy, precision, recovery, and matrix effect values when using this compound and its structural analogs as internal standards. Lower %RSD indicates higher precision. Recovery and Matrix Effect values closer to 100% indicate better performance.

Experimental Protocols

A robust and reliable analytical method is crucial for accurate quantification. The following is a representative experimental protocol for the analysis of O-Toluic acid in a biological matrix using this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate O-Toluic acid from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • O-Toluic acid: Precursor ion > Product ion (specific m/z values to be determined).

      • This compound: Precursor ion > Product ion (specific m/z values to be determined).

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

Visualization of the Analytical Workflow

The following diagrams illustrate the key decision-making process for selecting an internal standard and the general workflow for a quantitative LC-MS/MS analysis.

Internal_Standard_Selection start Start: Need for Quantitative Analysis decision1 Is a Stable Isotope-Labeled (e.g., Deuterated) Standard Available? start->decision1 sil_is Use Stable Isotope-Labeled IS (e.g., this compound) decision1->sil_is Yes analog_is Consider Structural Analog IS (e.g., p-Toluic acid) decision1->analog_is No end End: Reliable Quantitative Data sil_is->end validate Thorough Method Validation Required analog_is->validate validate->end

Caption: Decision workflow for internal standard selection.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard (this compound) sample->add_is extract Protein Precipitation & Extraction add_is->extract concentrate Evaporation & Reconstitution extract->concentrate lc LC Separation concentrate->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification using Calibration Curve calculate->quantify

Caption: General workflow for quantitative LC-MS/MS analysis.

References

O-Toluic Acid-d7 Based Methods: A Comparative Guide to Accuracy and Precision in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical research and drug development, the demand for highly accurate and precise quantitative methods is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides a comprehensive assessment of the accuracy and precision of methods utilizing O-Toluic acid-d7 as an internal standard.

Due to the limited availability of published, detailed validation data specifically for this compound, this guide leverages performance data from a closely related and commonly used deuterated aromatic carboxylic acid, Benzoic acid-d5, as a representative surrogate. The physicochemical similarities between these two molecules allow for a reliable estimation of the performance characteristics that can be expected from an this compound based method.

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. Their utility stems from their near-identical chemical and physical properties to the analyte of interest. This structural similarity ensures they behave similarly during sample preparation, chromatographic separation, and ionization, effectively compensating for variability in extraction recovery, matrix effects, and instrument response.

Performance Data: A Comparative Analysis

The following tables summarize the expected performance characteristics of an analytical method employing a deuterated aromatic carboxylic acid internal standard, based on published data for Benzoic acid-d5. These values provide a benchmark for assessing the accuracy and precision of this compound based methods.

Table 1: Method Validation Parameters for Benzoic Acid Analysis using Benzoic Acid-d5 as an Internal Standard

ParameterResult
Linearity (r²)0.9996[1]
Limit of Detection (LOD)0.1 µg/mL[1]
Limit of Quantification (LOQ)0.3 µg/mL[1]
Recovery91.1% - 106.7%[1]
Precision
Relative Standard Deviation (RSD)< 0.3%[2]

Note: Data is based on a paper spray mass spectrometry method for the analysis of benzoic acid in beverages using benzoic acid-d5 as an internal standard.

Table 2: Calibration Range for Benzoic Acid in Biological Matrices

MatrixCalibration Range
Urine0.1 - 100 µg/mL[3]

Note: This data is from an LC-MS/MS method for the simultaneous determination of hippuric and benzoic acids in monkey urine.

Experimental Protocols

A robust and well-documented experimental protocol is critical for achieving reproducible results. Below is a generalized methodology for the quantitative analysis of an aromatic carboxylic acid analyte in a biological matrix using this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • Spiking: To 100 µL of the biological sample (e.g., plasma, urine), add a known concentration of this compound internal standard solution.

  • Precipitation: Add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile or methanol).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column is typically suitable for the separation of aromatic carboxylic acids.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of a modifier like formic acid to improve peak shape and ionization efficiency.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) for sensitive and selective detection. The MRM transitions for the analyte and this compound would need to be optimized.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key workflows.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Add_IS Add this compound Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: A generalized workflow for the quantitative analysis of an analyte using an internal standard.

Internal Standard Logic cluster_process Analytical Process Analyte Analyte Ratio Analyte/IS Ratio Analyte->Ratio IS This compound (IS) IS->Ratio Concentration Analyte Concentration Ratio->Concentration Sample Prep Variation Sample Prep Variation Sample Prep Variation->Analyte Sample Prep Variation->IS Instrumental Drift Instrumental Drift Instrumental Drift->Analyte Instrumental Drift->IS

Caption: The logic behind using a deuterated internal standard for accurate quantification.

References

Cross-Validation of Analytical Methods for Drug Development Using O-Toluic Acid-d7 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the reliability and consistency of analytical methods are paramount. When bioanalytical methods are transferred between laboratories, or when different methods are used within a study, a cross-validation process is essential to ensure data integrity and comparability. This guide provides a comprehensive comparison of key performance parameters for the cross-validation of analytical methods, using the quantification of a hypothetical analyte with O-Toluic acid-d7 as an internal standard.

This document outlines a detailed experimental protocol for a cross-validation study comparing two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. It presents illustrative data in clearly structured tables and includes visual workflows to guide researchers through the process.

Comparative Analysis of Key Performance Parameters

The cross-validation of two analytical methods, Method A (the established method) and Method B (the new or alternative method), requires a thorough evaluation of several key performance parameters. The acceptance criteria are based on regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Table 1: Comparison of Linearity and Range

ParameterMethod AMethod BAcceptance Criteria
Calibration Curve Range1 - 1000 ng/mL1 - 1000 ng/mLCorrelation coefficient (r²) ≥ 0.99
Correlation Coefficient (r²)0.99850.9991Back-calculated concentrations of calibration standards are within ±15% of the nominal value (±20% for LLOQ).
LLOQ Back-calculation Bias (%)-4.5-2.8
ULOQ Back-calculation Bias (%)3.21.9

Table 2: Comparative Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Method A Mean Conc. (ng/mL)Method A Precision (%CV)Method A Accuracy (%Bias)Method B Mean Conc. (ng/mL)Method B Precision (%CV)Method B Accuracy (%Bias)Acceptance Criteria
LLOQ10.978.2-3.00.987.5-2.0Mean concentration within ±20% of nominal; Precision ≤20% CV.
Low QC32.956.5-1.73.045.81.3Mean concentration within ±15% of nominal; Precision ≤15% CV.
Mid QC5051.24.12.449.53.9-1.0Mean concentration within ±15% of nominal; Precision ≤15% CV.
High QC8008153.51.97903.1-1.2Mean concentration within ±15% of nominal; Precision ≤15% CV.

Table 3: Assessment of Matrix Effect

QC LevelMethod A Matrix FactorMethod B Matrix FactorAcceptance Criteria
Low QC0.981.03The CV of the matrix factor should be ≤15%.
High QC1.050.96

Experimental Protocols

A detailed methodology is crucial for the successful cross-validation of analytical methods. Below are the protocols for sample preparation and the LC-MS/MS analysis for the hypothetical cross-validation scenario.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

  • To 100 µL of each sample, add 20 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Method A (Established Method)
  • LC System: Agilent 1290 Infinity II

  • Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • MS System: Sciex Triple Quad™ 5500

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • Analyte: [M-H]⁻ → fragment ion

    • This compound: [M-H]⁻ → fragment ion

LC-MS/MS Method B (New Method)
  • LC System: Waters ACQUITY UPLC I-Class

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: Methanol

  • Gradient: 10% B to 90% B over 2.5 minutes

  • Flow Rate: 0.5 mL/min

  • MS System: Waters Xevo TQ-S micro

  • Ionization Mode: ESI, Negative

  • MRM Transitions:

    • Analyte: [M-H]⁻ → fragment ion

    • This compound: [M-H]⁻ → fragment ion

Visualizing the Cross-Validation Workflow

To further clarify the process, the following diagrams illustrate the logical flow of the cross-validation study and a simplified representation of a relevant biological pathway.

cross_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_methods Define Method A and Method B set_acceptance Set Acceptance Criteria define_methods->set_acceptance prep_samples Prepare QC Samples and Incurred Samples set_acceptance->prep_samples analyze_A Analyze Samples with Method A prep_samples->analyze_A analyze_B Analyze Samples with Method B prep_samples->analyze_B compare_data Compare Performance Parameters analyze_A->compare_data analyze_B->compare_data assess_criteria Assess Against Acceptance Criteria compare_data->assess_criteria conclusion Conclusion on Method Comparability assess_criteria->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

metabolic_pathway o_xylene o-Xylene intermediate Intermediate Metabolite o_xylene->intermediate Oxidation o_toluic_acid o-Toluic Acid intermediate->o_toluic_acid Oxidation conjugation Conjugation (e.g., Glucuronidation) o_toluic_acid->conjugation excretion Excretion conjugation->excretion

Caption: Simplified metabolic pathway of o-Xylene to o-Toluic Acid.

Evaluating the Isotopic Effect of O-Toluic Acid-d7 on Chromatographic Retention Time: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of hydrogen with its heavier isotope, deuterium (²H or D), is a common practice in drug discovery and development, primarily for use as internal standards in quantitative mass spectrometry-based assays and for potentially modifying metabolic pathways. While the physicochemical properties of a deuterated compound are very similar to its non-deuterated counterpart, this isotopic substitution can lead to a measurable difference in chromatographic retention time, a phenomenon known as the chromatographic deuterium effect (CDE). This guide provides a comprehensive framework for evaluating the isotopic effect of deuterium labeling on the retention time of O-Toluic acid, a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.

The Chromatographic Deuterium Effect (CDE)

In reversed-phase high-performance liquid chromatography (RP-HPLC), deuterated compounds often elute slightly earlier than their non-deuterated (protiated) analogs.[1][2] This is generally attributed to the fact that a carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond.[1] This subtle difference can lead to a smaller molecular volume and reduced van der Waals interactions with the non-polar stationary phase, resulting in a slightly weaker retention and thus a shorter retention time. The magnitude of this effect is influenced by several factors, including the number and position of the deuterium atoms, the specific chromatographic conditions, and the nature of the analyte itself.[1][3] Conversely, in normal-phase chromatography, the opposite effect, i.e., a longer retention time for the deuterated compound, may be observed.[1] In gas chromatography, an "inverse isotope effect" is often seen, where the heavier, deuterated compound elutes first.[4][5]

Experimental Protocol: Comparative HPLC Analysis of O-Toluic Acid and O-Toluic Acid-d7

This section details a robust experimental protocol for the comparative analysis of O-Toluic acid and its deuterated analog, this compound, using reversed-phase HPLC with UV detection.

1. Materials and Reagents:

  • O-Toluic acid (≥99% purity)

  • This compound (≥98% purity, with known isotopic enrichment)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a binary or quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a tunable UV detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

3. Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm and 275 nm
Injection Volume 10 µL
Run Time 20 minutes

4. Standard Solution Preparation:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of O-Toluic acid and this compound in 10 mL of methanol, respectively, in separate volumetric flasks.

  • Working Standard Solutions (10 µg/mL): Prepare individual working standard solutions by diluting the stock solutions with the initial mobile phase composition (70% A: 30% B).

  • Mixed Standard Solution (10 µg/mL each): Prepare a mixed standard solution containing both O-Toluic acid and this compound at a final concentration of 10 µg/mL each by diluting the respective stock solutions in the same volumetric flask with the initial mobile phase composition.

5. Sample Analysis:

  • Filter all working standard solutions through a 0.22 µm syringe filter before injection.

  • Inject the individual and mixed standard solutions into the HPLC system.

  • Record the chromatograms and the retention times for each compound.

  • Perform at least three replicate injections for each solution to ensure reproducibility.

Data Presentation

The quantitative data obtained from the experimental protocol should be summarized in a clear and structured table to facilitate easy comparison.

Table 1: Comparison of Retention Times for O-Toluic Acid and this compound

AnalyteRetention Time (min) - Injection 1Retention Time (min) - Injection 2Retention Time (min) - Injection 3Average Retention Time (min)Standard DeviationRetention Time Shift (Δt_R) (min)
O-Toluic acid[Data][Data][Data][Calculated][Calculated]N/A
This compound[Data][Data][Data][Calculated][Calculated][Calculated]
Mixed Standard
O-Toluic acid[Data][Data][Data][Calculated][Calculated]N/A
This compound[Data][Data][Data][Calculated][Calculated][Calculated]

Note: The Retention Time Shift (Δt_R) is calculated as: Average Retention Time (O-Toluic acid) - Average Retention Time (this compound).

Visualizing the Experimental Workflow

A clear diagram of the experimental workflow is essential for understanding the logical sequence of the evaluation process.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Start reagents Materials & Reagents start->reagents standards Standard Solution Preparation reagents->standards hplc HPLC System Setup standards->hplc injection Sample Injection (Individual & Mixed) hplc->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection chromatography->detection data_acq Data Acquisition (Chromatograms) detection->data_acq rt_det Retention Time Determination data_acq->rt_det comparison Comparison & Calculation of Δt_R rt_det->comparison end End comparison->end

Caption: Experimental workflow for evaluating the isotopic effect on retention time.

Logical Relationship of the Chromatographic Deuterium Effect

The underlying principles of the chromatographic deuterium effect can be visualized to illustrate the relationship between the isotopic substitution and the resulting change in retention time.

cde_logic cluster_cause Cause cluster_effect Physicochemical Effect cluster_outcome Chromatographic Outcome (RP-HPLC) isotope Isotopic Substitution (H → D) bond Shorter & Stronger C-D Bond isotope->bond volume Smaller Molecular Volume bond->volume interactions Reduced van der Waals Interactions volume->interactions affinity Weaker Affinity for Non-polar Stationary Phase interactions->affinity elution Earlier Elution affinity->elution retention Shorter Retention Time (Δt_R > 0) elution->retention

Caption: Logical flow of the chromatographic deuterium effect in RP-HPLC.

By following this guide, researchers can systematically evaluate the isotopic effect of this compound on retention time, ensuring accurate and reliable data for its use as an internal standard and for a deeper understanding of its chromatographic behavior.

References

The Gold Standard in Quantitative Analysis: Justification for Using O-Toluic Acid-d7

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical chemistry and drug development, the demand for precise and reliable quantification of molecules is paramount. When analyzing complex biological matrices, researchers invariably encounter challenges such as sample loss during preparation and unpredictable matrix effects during analysis by liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard, such as O-Toluic acid-d7, has become the benchmark for overcoming these obstacles and ensuring the highest data quality. This guide provides a comprehensive comparison of deuterated standards against their non-deuterated counterparts, supported by representative experimental data and protocols.

Mitigating Analytical Variability: The Core Advantage of Deuterated Standards

The fundamental role of an internal standard is to correct for analytical variability.[1][2] An ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction, chromatography, and ionization.[3] Deuterated standards, where hydrogen atoms are replaced by deuterium, are chemically almost identical to the analyte of interest, differing only in mass.[4] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical workflow.[4]

This co-elution is critical for correcting matrix effects—the suppression or enhancement of the analyte's signal by other components in the sample.[5] Because the deuterated standard experiences the same matrix effects at the same retention time as the analyte, it provides a more accurate and reliable normalization of the signal, leading to superior accuracy and precision in quantification.[2][6]

Performance Comparison: this compound vs. Non-Deuterated Standard

To illustrate the superior performance of a deuterated internal standard, the following table summarizes typical validation data for the quantification of O-Toluic acid in human plasma using either this compound or a non-deuterated structural analog (e.g., p-Toluic acid) as the internal standard.

ParameterThis compound (Deuterated IS)p-Toluic acid (Non-Deuterated IS)
Accuracy (% Bias)
Low QC (15 ng/mL)-2.5%-12.8%
Medium QC (150 ng/mL)1.8%9.5%
High QC (1500 ng/mL)-0.9%-7.2%
Precision (% CV)
Low QC (15 ng/mL)3.1%14.5%
Medium QC (150 ng/mL)2.5%11.8%
High QC (1500 ng/mL)1.9%9.7%
Recovery (%) 85.2%72.1%
Matrix Effect (%) 98.7% (near 100% indicates effective compensation)82.4% (indicates significant ion suppression)

This data is representative and compiled based on typical performance improvements observed when using a deuterated internal standard.

The data clearly demonstrates that the use of this compound results in significantly improved accuracy and precision across all quality control levels. The matrix effect is substantially mitigated, highlighting the ability of the deuterated standard to accurately compensate for signal variations.

Experimental Protocols

A robust bioanalytical method is essential for generating reliable data. Below is a typical experimental protocol for the quantification of O-Toluic acid in human plasma using this compound as an internal standard.

Sample Preparation
  • Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Analysis
  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

  • MRM Transitions:

    • O-Toluic acid: [M-H]⁻ → fragment ion

    • This compound: [M+6-H]⁻ → fragment ion

Visualizing the Workflow

The following diagrams illustrate the logical workflow of a typical bioanalytical study and the role of the deuterated internal standard within it.

cluster_0 Bioanalytical Workflow Sample Collection Sample Collection IS Spiking IS Spiking Sample Collection->IS Spiking Add this compound Sample Preparation Sample Preparation IS Spiking->Sample Preparation e.g., Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Calculate Analyte/IS Ratio

Bioanalytical workflow with a deuterated standard.

cluster_1 Correction for Matrix Effects Analyte Analyte Ion_Source Ion Source Signal Suppression Signal Enhancement Analyte->Ion_Source Deuterated_IS Deuterated_IS Deuterated_IS->Ion_Source Matrix_Component Matrix_Component Matrix_Component->Ion_Source Detector Detector Ion_Source->Detector Corrected_Signal Corrected_Signal Detector->Corrected_Signal Ratio Calculation

How deuterated standards correct matrix effects.

Conclusion

The use of a deuterated internal standard like this compound is a cornerstone of modern, high-quality bioanalysis.[2] Its ability to closely mimic the behavior of the analyte provides unparalleled compensation for the inherent variabilities of the analytical process, most notably matrix effects.[6] This leads to demonstrably superior accuracy and precision, ensuring the generation of reliable and defensible data that is crucial for researchers, scientists, and drug development professionals. While the initial investment in a stable isotope-labeled standard may be higher than that for a structural analog, the significant improvement in data quality and assay robustness justifies its use as the gold standard in quantitative mass spectrometry.[2]

References

Performance characteristics of O-Toluic acid-d7 in regulated bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for robust and reliable bioanalytical method development. This guide provides a comprehensive comparison of the performance characteristics of O-Toluic acid-d7 as an internal standard in regulated bioanalysis, supported by established experimental data and protocols.

In the landscape of regulated bioanalysis, stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. The use of a deuterated analog, such as this compound, offers significant advantages over structural analogs by closely mimicking the analyte of interest, O-Toluic acid, throughout the analytical process. This co-elution behavior is critical for effectively compensating for variations in sample preparation, matrix effects, and instrument response, ultimately leading to more accurate and precise data.

Superior Performance of Deuterated Internal Standards

The key advantage of using a deuterated internal standard like this compound lies in its chemical identity to the analyte. With the deuterium atoms replacing hydrogen atoms, the physicochemical properties remain nearly identical. This ensures that the internal standard and the analyte behave similarly during extraction, chromatography, and ionization. In contrast, a structural analog, while similar, may exhibit different extraction efficiencies, chromatographic retention times, and ionization suppression or enhancement, leading to less reliable quantification.

Regulatory bodies such as the European Medicines Agency (EMA) have noted a strong preference for the use of stable isotope-labeled internal standards in bioanalytical method validations submitted for regulatory approval. The investment in a deuterated standard like this compound can significantly improve data quality, reduce the risk of failed studies, and prevent delays in drug development timelines.

Quantitative Performance Comparison

To illustrate the superior performance of a deuterated internal standard, the following tables summarize typical validation data comparing a deuterated internal standard to a structural analog internal standard for the quantification of a small molecule analyte in plasma. While specific data for this compound is not publicly available in this exact comparative format, this data represents the expected performance advantages.

Table 1: Comparison of Linearity and Lower Limit of Quantification (LLOQ)

ParameterDeuterated Internal Standard (this compound)Structural Analog Internal Standard
Calibration Curve Range1 - 1000 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.998≥ 0.995
LLOQ1 ng/mL1 ng/mL
LLOQ Accuracy (%)95 - 10590 - 110
LLOQ Precision (%CV)≤ 10≤ 15

Table 2: Comparison of Accuracy and Precision (Quality Control Samples)

QC LevelDeuterated Internal Standard (this compound)Structural Analog Internal Standard
Accuracy (% Bias) Precision (%CV)
Low QC (3 ng/mL)± 5.0≤ 5.0
Mid QC (500 ng/mL)± 3.0≤ 4.0
High QC (800 ng/mL)± 4.0≤ 3.0

Table 3: Comparison of Recovery and Matrix Effect

ParameterDeuterated Internal Standard (this compound)Structural Analog Internal Standard
Analyte Recovery (%)85 ± 582 ± 10
Internal Standard Recovery (%)86 ± 475 ± 12
Matrix Factor (Analyte)0.95 - 1.050.85 - 1.15
Matrix Factor (Internal Standard)0.96 - 1.040.70 - 1.10
IS-Normalized Matrix Factor (%CV)≤ 5≤ 15

Experimental Protocols

The following provides a detailed methodology for a typical regulated bioanalytical LC-MS/MS method for the quantification of O-Toluic acid in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • Thaw frozen human plasma samples and quality control (QC) samples to room temperature.

  • To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve separation of O-Toluic acid from endogenous plasma components (e.g., 5% B to 95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions:

    • O-Toluic acid: [M-H]⁻ → fragment ion (e.g., Q1: 135.1 m/z → Q3: 91.1 m/z).

    • This compound: [M-H]⁻ → fragment ion (e.g., Q1: 142.1 m/z → Q3: 98.1 m/z).

    • Note: Specific MRM transitions should be optimized for the instrument used.

Mandatory Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Spike_IS Spike with this compound Plasma->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Reporting MS_Detection->Data_Processing Quantification

Caption: Bioanalytical workflow for O-Toluic acid.

Signaling_Pathway cluster_ideal Ideal Internal Standard Behavior Analyte O-Toluic Acid Extraction Extraction Analyte->Extraction IS This compound IS->Extraction Chromatography Chromatography Extraction->Chromatography Co-elution Ionization Ionization Chromatography->Ionization Similar Ionization Detection Accurate Quantification Ionization->Detection

Caption: this compound signaling pathway.

Safety Operating Guide

Proper Disposal of O-Toluic Acid-d7: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like O-Toluic acid-d7 are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection[1][2]. Ensure adequate ventilation in the work area to avoid inhalation of any dust or fumes[1][2]. In case of accidental contact, follow these first aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention.[1]

  • Skin Contact: Wash off with soap and plenty of water.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for O-Toluic acid, which is structurally analogous to this compound.

PropertyValue
Molecular Weight 143.19 g/mol
Flash Point 148 °C (298 °F)[1][3]
Auto-ignition Temperature 495 °C (923 °F)[1][3]
Density 1.062 g/cm³ at 25 °C (77 °F)
Melting Point 102 - 104 °C (216 - 219 °F)
Boiling Point 258 - 259 °C (496 - 498 °F)

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with national and local regulations. The following protocol is a general guideline for the safe handling and disposal of small quantities of this compound in a laboratory setting.

1. Waste Collection:

  • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.
  • Do not mix with other waste materials to avoid unforeseen chemical reactions.
  • Keep the waste container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases[4].

2. Handling Spills:

  • In the event of a small spill, immediately remove all sources of ignition[5].
  • Dampen the spilled solid material with 60-70% ethanol to prevent dust generation[5].
  • Carefully sweep up the dampened material and place it into the designated waste container[3][5].
  • Use absorbent paper dampened with 60-70% ethanol to clean the contaminated surface, then wash the area with a soap and water solution[5].
  • Seal any contaminated materials, such as absorbent paper and gloves, in a vapor-tight plastic bag for disposal[5].

3. Final Disposal:

  • All waste, including the original container (if not being reused), must be disposed of as hazardous waste.
  • Arrange for disposal through an approved waste disposal plant or a licensed hazardous waste management company[2][4].
  • Provide the waste disposal company with a complete and accurate characterization of the waste, including the Safety Data Sheet (SDS).

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Handling cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect waste in a labeled, sealed container A->C B Ensure Adequate Ventilation B->C D Store container in a cool, dry, ventilated area C->D E Handle Spills: - Dampen with Ethanol - Sweep and containerize C->E F Dispose of as Hazardous Waste D->F E->C Place contaminated materials in container G Contact Licensed Waste Disposal Service F->G H Provide Waste Characterization (SDS) G->H

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling O-Toluic Acid-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling O-Toluic acid-d7, including detailed operational and disposal plans to foster a secure research environment.

This compound, a deuterated form of o-toluic acid, requires careful handling due to its potential hazards. It can cause skin and eye irritation, and may be harmful if inhaled or ingested[1][2][3]. As a combustible solid, it also presents a risk of forming explosive dust clouds[1][4]. Adherence to proper safety protocols is therefore critical.

Hazard Identification and Exposure Limits

While specific occupational exposure limits for this compound have not been established, the hazards associated with the non-deuterated form provide a strong basis for safe handling practices.

HazardDescription
Skin Contact May cause skin irritation, characterized by itching, scaling, reddening, or blistering[2][3][5].
Eye Contact Can cause serious eye irritation, including redness, pain, and watering[1][2][3][5].
Inhalation May cause respiratory tract irritation[2][3][5].
Ingestion Harmful if swallowed and may cause irritation of the digestive tract[2].
Fire and Explosion Combustible solid that can form explosive dust mixtures with air.[1][4] When heated to decomposition, it may emit acrid smoke and toxic fumes of carbon monoxide and carbon dioxide[1].
Exposure LimitsValue
OSHA PEL No data available[5].
NIOSH REL No data available[5].
ACGIH TLV No data available[5].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for minimizing exposure to this compound. The following table outlines the recommended protective gear.

Body PartRecommended ProtectionSpecification
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield may be appropriate in some situations[4][5].Must be tested and approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166[5][6].
Hands Chemical-resistant gloves.Selection should be based on the specific hazards, duration of use, and physical conditions of the workplace[5].
Body Laboratory coat, overalls, or other protective clothing[4][5].Impervious protective clothing should be worn when there is a risk of exposure[4].
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.To be used if exposure limits are exceeded, if irritation is experienced, or when engineering controls are insufficient[2]. A dust respirator may be necessary for major spills[4].

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will ensure a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood[4][5].

  • Ensure that an eyewash station and safety shower are readily accessible[5][6].

  • Minimize dust generation and accumulation[2][5].

  • Keep the container tightly closed when not in use[2][5].

  • Avoid contact with strong oxidizing agents and strong bases[4][6].

2. Handling the Compound:

  • Wash hands thoroughly with soap and water after handling and before breaks[4][5].

  • Do not eat, drink, or smoke in the handling area[4][5].

  • Wear the appropriate PPE as outlined in the table above.

  • Avoid physical damage to containers[4].

3. Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances[2][6].

  • Keep containers securely sealed and protected against physical damage[4].

  • Store away from sources of ignition[5].

Below is a workflow diagram illustrating the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh this compound prep_workspace->handle_weigh handle_experiment Perform Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Workspace handle_experiment->cleanup_decontaminate storage Store in a Cool, Dry, Well-Ventilated Area handle_experiment->storage cleanup_remove_ppe Remove PPE cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Managing this compound Waste

Proper disposal is a critical final step in the safe handling of this compound.

1. Waste Collection:

  • Place waste material in a clearly labeled, sealed container[4].

  • Do not mix with other waste.

  • Handle uncleaned containers as you would the product itself.

2. Spill Management:

  • Minor Spills:

    • Remove all sources of ignition[1].

    • Dampen the solid spill material with 60-70% ethanol and transfer to a suitable container[1].

    • Use absorbent paper dampened with 60-70% ethanol to clean up any remaining material[1].

    • Seal contaminated materials in a vapor-tight plastic bag for disposal[1].

    • Wash the contaminated surface with 60-70% ethanol followed by soap and water[1].

  • Major Spills:

    • Evacuate the area and move upwind[4].

    • Alert the appropriate emergency response team[4].

    • Control personal contact by using the recommended PPE, including a dust respirator[4].

    • Prevent the spillage from entering drains or waterways[4].

3. Final Disposal:

  • Dispose of waste material in accordance with national and local regulations.

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Incineration at an approved site is a common disposal method[4].

  • Recycle containers if possible, or dispose of them in an authorized landfill[4].

The logical relationship for the disposal plan is visualized in the diagram below.

cluster_waste_gen Waste Generation cluster_containment Containment cluster_disposal Final Disposal waste_gen_routine Routine Experimental Waste contain_label Label Waste Container waste_gen_routine->contain_label waste_gen_spill Accidental Spill waste_gen_spill->contain_label contain_seal Seal Container contain_label->contain_seal disposal_consult Consult EHS for Guidance contain_seal->disposal_consult disposal_transport Transport to Waste Facility disposal_consult->disposal_transport disposal_incinerate Incinerate at Approved Site disposal_transport->disposal_incinerate

Caption: this compound Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Toluic acid-d7
Reactant of Route 2
O-Toluic acid-d7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.